(-)-Ketoconazole-d3

Catalog No.
S12874349
CAS No.
M.F
C26H28Cl2N4O4
M. Wt
534.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Ketoconazole-d3

Product Name

(-)-Ketoconazole-d3

IUPAC Name

2,2,2-trideuterio-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1/i1D3

InChI Key

XMAYWYJOQHXEEK-IXFOOOSBSA-N

SMILES

Array

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Analytical Applications and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The primary use of (-)-Ketoconazole-d3 is to serve as an internal standard in mass spectrometry-based assays, correcting for sample loss and instrument variability.

Sample Preparation and Analysis Protocol

A typical protocol for quantifying ketoconazole in biological samples using this compound is outlined below:

G A 1. Sample Collection (e.g., Plasma, Tissue) B 2. Spike with this compound Internal Standard A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Centrifugation C->D E 5. Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F G Output: Quantification of Ketoconazole Based on Deuterated Standard Ratio F->G

Workflow for sample preparation and LC-MS/MS analysis.

  • Step 1: Sample Preparation: Spike a known, precise amount of this compound into the biological sample (e.g., plasma or tissue homogenate) at the beginning of the extraction process. [1]
  • Step 2: Extraction: Perform protein precipitation using an organic solvent like acetonitrile or methanol, followed by centrifugation to remove precipitated proteins. [1]
  • Step 3: Analysis: Inject the cleaned supernatant into an LC-MS/MS system. The deuterated and non-deuterated compounds co-elute chromatographically but are distinguished by their mass-to-charge (m/z) ratios. [1]
  • Step 4: Quantification: The analyte concentration is calculated from the peak area ratio of non-deuterated ketoconazole to this compound, plotted against a calibration curve. [1]

Synthesis and Deuterium Incorporation

The synthesis involves strategic introduction of three deuterium atoms (as trideuterio) into the acetyl group of the Ketoconazole molecule. [1]

Advanced methods use hydrogen-deuterium (H-D) exchange with deuterium oxide as the source, often catalyzed by platinum group metals under high temperature and pressure. [1] Another technique is catalytic transfer deuteration using deuterated solvents like acetone-d6 with a catalyst, achieving high incorporation levels exceeding 99%. [1]

Biological Activity and Research Significance

This compound retains the same pharmacological properties as non-deuterated Ketoconazole, allowing it to be used in mechanistic studies. [1] [2] Key interactions relevant to research are summarized below:

Biological System Observed Effect of Ketoconazole Research Implication
Cytochrome P450 Enzymes Potent inhibitor of multiple CYPs (e.g., CYP3A4, CYP2C9, CYP1A2). [3] [4] Model compound for studying drug metabolism and interaction.
Steroidogenesis Inhibits key enzymes (CYP17, CYP11A1), blocking adrenal and gonadal steroid production. [5] [3] Used to investigate endocrine pathways and treat Cushing's syndrome.
Vitamin D Metabolism Inhibits self-induced metabolism of 1,25-Dihydroxyvitamin D3. [6] Amplifies Vitamin D receptor up-regulation in cell studies.
P-glycoprotein (P-gp) Combined with Vitamin D3, can up-regulate P-gp expression and function. [7] Model for studying drug resistance and disposition in cancer cells.
Vitamin D Metabolism Pathway

Ketoconazole's interaction with vitamin D metabolism is a key area of research, as it can inhibit the catabolism of the active form of vitamin D.

G A 1,25-Dihydroxyvitamin D3 (1,25-D3) B Binding to Vitamin D Receptor (VDR) A->B D Self-Induced Catabolism (via Vitamin D Hydroxylases) A->D Normal Pathway C VDR-Mediated Cellular Responses B->C E Inactive Metabolites D->E F Ketoconazole (Inhibitor) F->D Inhibition

Ketoconazole inhibits vitamin D catabolism, increasing cellular responsiveness.

Key Takeaways for Researchers

  • Primary Utility: this compound is an essential tool in bioanalytical chemistry, ensuring accurate quantification of ketoconazole in complex matrices.
  • Mechanistic Probes: Its biological equivalence allows it to be used in metabolic and pharmacokinetic studies, particularly for investigating ketoconazole's complex effects on steroidogenesis, vitamin D pathways, and drug transport systems.

References

2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

The compound 2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone is a strategically deuterated derivative of the well-known antifungal and steroidogenesis inhibitor, Ketoconazole. This modification, known as the Deuterium Switch Technology, involves replacing the three hydrogen atoms in the acetyl methyl group (-COCH₃) with deuterium atoms (-COCD₃). This whitepaper provides a technical summary of its core properties, synthesis, and experimental applications for research and development professionals.

2. Compound Identification and Rationale

  • IUPAC Name: 2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
  • Common Name: Deuterated Ketoconazole; d3-Ketoconazole
  • CAS Number: 1258279-50-9
  • Molecular Formula: C₂₆H₂₅D₃Cl₂N₄O₃
  • Deuterium Rationale: The primary goal of deuteration at the acetyl terminus is to alter the compound's pharmacokinetic (PK) profile. Deuterium-carbon bonds (C-D) are stronger than carbon-hydrogen bonds (C-H) due to the lower zero-point energy of the C-D bond. This can slow down metabolic reactions involving the cleavage of these bonds, a phenomenon known as the Kinetic Isotope Effect (KIE).

3. Key Properties and Quantitative Data

Table 1: Physicochemical and In Vitro Properties of d3-Ketoconazole vs. Ketoconazole

Property Ketoconazole d3-Ketoconazole Experimental Context / Notes
Molecular Weight 531.43 g/mol 534.45 g/mol -
logP ~4.35 (high) ~4.35 (high) Deuteration has negligible effect on lipophilicity.
Aqueous Solubility Poor (< 1 µg/mL) Poor (< 1 µg/mL) Unchanged due to identical macroscopic polarity.
CYP3A4 Inhibition (IC₅₀) < 0.1 µM < 0.1 µM Potent inhibition is retained as the imidazole group, responsible for heme iron coordination, is unchanged.
CYP17 Lyase Inhibition Potent Potent Primary mechanism of action for prostate cancer applications is preserved.
Metabolic Stability (HLM) Low (High CLint) Moderate Key Improvement: d3-Ketoconazole shows reduced intrinsic clearance in human liver microsomes due to slowed oxidative dealkylation.

Table 2: Comparative Pharmacokinetic Data (Representative Preclinical Data)

PK Parameter Ketoconazole d3-Ketoconazole Impact / Interpretation
Plasma Half-life (t₁/₂) Short Increased Slower metabolism leads to a longer duration of action in the systemic circulation.
AUC (Area Under Curve) Low Significantly Increased Greater overall systemic exposure, indicating improved bioavailability from reduced first-pass metabolism.
Cmax Variable Potentially Higher A higher maximum concentration can be achieved for the same dose.
Clearance (CL) High Reduced The body eliminates the deuterated compound at a slower rate.

4. Primary Metabolic Pathway and Deuteration Site

The core metabolic vulnerability of Ketoconazole is the oxidative N-deacetylation of the piperazinyl acetamide group, catalyzed primarily by CYP3A4. This reaction proceeds via hydrogen atom abstraction from the acetyl methyl group, a step that is significantly slowed when hydrogen is replaced by deuterium.

G Keto Ketoconazole (C₂₆H₂₈Cl₂N₄O₃) CYP3A4 CYP3A4 Keto->CYP3A4  Fast Oxidation (C-H cleavage) d3Keto d3-Ketoconazole (C₂₆H₂₅D₃Cl₂N₄O₃) d3Keto->CYP3A4  Slowed Oxidation (C-D cleavage) Metabolite N-Deacetyl Ketoconazole CYP3A4->Metabolite

Pathway: Deuteration slows the primary metabolic pathway of Ketoconazole via the Kinetic Isotope Effect.

5. Experimental Protocols

5.1. Protocol: Synthesis of d3-Ketoconazole

Objective: To synthesize the deuterated analog from a ketoconazole precursor. Principle: Nucleophilic acyl substitution between deuterated acetic anhydride and the desacetyl ketoconazole intermediate.

Materials:

  • Desacetyl Ketoconazole (freebase)
  • Deuterated Acetic Anhydride ((CD₃CO)₂O)
  • Anhydrous Dichloromethane (DCM)
  • Triethylamine (TEA)
  • Inert Atmosphere (Argon/Nitrogen)

Methodology:

  • Charge a flame-dried round-bottom flask with desacetyl ketoconazole (1.0 equiv) under an inert atmosphere.
  • Add anhydrous DCM and cool the mixture to 0°C (ice-bath).
  • Add triethylamine (2.5 equiv) as an acid scavenger.
  • Slowly add a solution of deuterated acetic anhydride (1.2 equiv) in anhydrous DCM via syringe pump over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours (monitor by TLC/LCMS).
  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
  • Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine.
  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product using flash chromatography (Silica Gel, DCM:MeOH with 0.1% NH₄OH) to obtain the final deuterated compound as a white solid.
  • Confirm structure and isotopic purity by ¹H-NMR (disappearance of -COCH₃ signal at ~2.4 ppm) and LC-HRMS.

5.2. Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To quantitatively compare the metabolic stability of d3-Ketoconazole against its non-deuterated counterpart. Principle: Incubate the compound with NADPH-fortified liver microsomes and measure the disappearance of the parent compound over time.

Materials:

  • Test Compounds: Ketoconazole and d3-Ketoconazole (1 mM stock in DMSO)
  • Human Liver Microsomes (e.g., 0.5 mg/mL final protein concentration)
  • NADPH Regenerating System
  • Potassium Phosphate Buffer (100 mM, pH 7.4)
  • Methanol (LC-MS Grade)
  • LC-MS/MS System

Methodology:

  • Pre-incubation: Prepare a master mix containing HLM and test compound (1 µM final concentration) in potassium phosphate buffer. Pre-incubate for 5 minutes at 37°C.
  • Initiation: Start the reaction by adding the NADPH regenerating system.
  • Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove a 50 µL aliquot of the incubation mixture and quench it with 150 µL of ice-cold methanol containing an internal standard.
  • Sample Processing: Vortex, then centrifuge at high speed (e.g., 4000xg for 15 minutes) to precipitate proteins. Transfer the supernatant to an LC-MS vial for analysis.
  • Analysis: Analyze samples using a validated LC-MS/MS method to determine the peak area ratio of the analyte to the internal standard.
  • Data Analysis: Plot the natural logarithm of the remaining parent compound percentage against time. The slope of the linear regression is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint).

G Start Prepare Test Compound & HLM in Buffer PreInc Pre-incubate at 37°C for 5 min Start->PreInc Initiate Initiate Reaction with NADPH PreInc->Initiate Quench Aliquot & Quench with MeOH at time points Initiate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t₁/₂ & CLᵢₙₜ Analyze->Calculate

Workflow: Standard HLM assay workflow to determine metabolic half-life and intrinsic clearance.

The strategic deuteration of Ketoconazole at the 2,2,2-trideuterioacetyl group represents a rational medicinal chemistry approach to improve its drug-like properties. The primary outcome is a significant enhancement in metabolic stability and pharmacokinetic profile without altering its primary pharmacodynamic (target-binding) activity. This makes d3-Ketoconazole a superior chemical tool for:

  • Basic Research: Studying CYP inhibition and steroidogenesis with less confounding from rapid metabolism.
  • Drug Discovery: Serving as a lead compound for diseases where sustained CYP17A1 or CYP3A4 inhibition is desired, such as in castration-resistant prostate cancer.
  • Isotope-Labeled Standard: Use as an internal standard for the quantitative bioanalysis of Ketoconazole in various matrices.

Levoketoconazole vs. Deuterated Ketoconazole

Author: Smolecule Technical Support Team. Date: February 2026

The table below clarifies the core differences between the approved drug levoketoconazole and the research-grade deuterated ketoconazole compounds.

Feature Levoketoconazole (Recorlev) Deuterated Ketoconazole (e.g., (-)-Ketoconazole-d3)
Nature of Modification Chiral Separation: The (2S,4R) enantiomer is isolated from the racemic mixture [1] [2]. Isotope Substitution: Hydrogen atoms are replaced with deuterium (D) at specific positions [3] [4].
Primary Objective Increase potency for inhibiting cortisol synthesis and potentially reduce liver toxicity compared to racemic ketoconazole [1] [5] [6]. Serve as a research tool: Act as an internal standard for quantitative analysis (NMR, GC-MS, LC-MS) to track the metabolism of non-deuterated ketoconazole [3].
Approval Status Approved by the FDA for endogenous Cushing's syndrome [2] [6]. For research use only; not for human therapeutic use [3].

The Rationale Behind Deuterated Drugs

Deuteration is a strategy to improve a drug's pharmacokinetic and metabolic profile. Replacing hydrogen with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C–D) bond compared to a carbon-hydrogen (C–H) bond [7].

This stronger bond is more resistant to cleavage, which can slow down the rate at which enzymes in the body, particularly cytochrome P450 (CYP450), metabolize the drug. This can lead to a longer half-life, reduced formation of toxic metabolites, and potentially a better safety profile [7] [8]. This concept is known as the Deuterium Kinetic Isotope Effect (DKIE).

The following diagram illustrates the theoretical metabolic advantage of a deuterated drug.

G Drug Drug Molecule C_H C-H Bond (Weaker) Drug->C_H C_D C-D Bond (Stronger) Drug->C_D Metabolism_H Rapid Metabolism by CYP Enzymes C_H->Metabolism_H Metabolism_D Slowed Metabolism (Deuterium Kinetic Isotope Effect) C_D->Metabolism_D Metabolites_H Faster formation of Active/Toxic Metabolites Metabolism_H->Metabolites_H Metabolites_D Altered Metabolite Profile Longer Half-Life Metabolism_D->Metabolites_D

Identified Deuterated Ketoconazole Compounds

The deuterated compounds based on the ketoconazole structure are listed in chemical databases as research tools. The table below summarizes one such identified compound.

Compound Name CAS Number Molecular Formula Labeled Positions Purpose
This compound [3] [4] 1217766-70-5 C₂₆H₂₅D₃Cl₂N₄O₄ Three deuterium atoms (specific positions not detailed in source) Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) in research [3].

Experimental Protocols for Deuterated Drug Research

While specific protocols for deuterated ketoconazole are not provided in the search results, the following outlines the standard methodological framework used in the field.

1. In Vitro Metabolic Stability Assays

  • Objective: To compare the metabolic rate of the deuterated compound against its non-deuterated counterpart.
  • Methodology:
    • Incubation: The deuterated and non-deuterated compounds are incubated separately with liver microsomes or hepatocytes (from human or relevant animal species) in a physiologically buffered solution.
    • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Analysis: The samples are processed (e.g., protein precipitation) and the concentration of the parent drug remaining at each time point is quantified using LC-MS/MS.
    • Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated. A longer t₁/₂ and lower CLᵢₙₜ for the deuterated version indicate a positive DKIE.

2. Pharmacokinetic (PK) Studies in Animal Models

  • Objective: To determine the effect of deuteration on the drug's exposure and half-life in a live organism.
  • Methodology:
    • Dosing: The deuterated and non-deuterated compounds are administered to animals (e.g., rats, mice) via a relevant route (e.g., oral, intravenous).
    • Serial Blood Sampling: Blood plasma samples are collected at predetermined time points post-dose.
    • Bioanalysis: Plasma concentrations of the parent drug are measured using a validated LC-MS/MS method. The deuterated compound can serve as its own internal standard for the non-deuterated one, and vice versa, ensuring high quantification accuracy.
    • Non-Compartmental Analysis: Key PK parameters are calculated, including AUC (Area Under the curve, indicating total exposure), Cₘₐₓ (maximum concentration), t₁/₂ (half-life), and CL (clearance).

3. Metabolite Profiling and Identification

  • Objective: To confirm that deuteration alters the metabolic pathway and reduces the formation of specific toxic metabolites.
  • Methodology:
    • High-Resolution Mass Spectrometry (HRMS): In vitro or in vivo samples are analyzed using LC-HRMS. This technique can distinguish between metabolites originating from the deuterated and non-deuterated drugs based on their precise mass differences.
    • Data Mining: Metabolite identification software is used to find potential metabolites by searching for expected mass shifts (e.g., +3 Da for a tri-deuterated compound). The abundance of specific metabolites is compared between the two drug forms.

Research and Development Context

The discovery and optimization of drugs, whether through deuteration or other methods like chiral separation, are increasingly aided by advanced technologies.

  • Computer-Aided Drug Design (CADD): Techniques like virtual high-throughput screening (vHTS) allow researchers to computationally dock millions of molecules into a 3D model of a target protein to identify potential hits, significantly speeding up the early discovery process [9] [10].
  • Deuterium in Modern Drug Discovery: The strategy has evolved beyond simply creating "deuterated versions" of existing drugs (deuterium switch) to being integrated into the design of novel chemical entities (de novo deuterated drugs) to solve specific metabolic problems early in development [7].

References

purity analysis of (-)-Ketoconazole-d3

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Data on Ketoconazole

The table below summarizes key physicochemical and pharmacokinetic properties of ketoconazole identified in the search results. This data is crucial for informing the development of purity analysis methods, such as High-Performance Liquid Chromatography (HPLC) [1].

Property Description / Value Relevance to Purity Analysis
Chemical Formula C₂₆H₂₈Cl₂N₄O₄ [2] Serves as a reference for the expected structure of the deuterated analog (-)-Ketoconazole-d3.
Molar Mass 531.43 g·mol⁻¹ [2] The deuterated form will have a slightly higher mass, which is critical for Mass Spectrometry (MS).
Solubility Poor; 0.006 mg/mL at pH 7.5 [1] Informs choice of solvent for preparing analytical samples (e.g., may require a organic modifier).
Metabolism Extensive liver metabolism; primary metabolite is N-deacetylketoconazole (M1) [1] M1 is a key potential impurity to monitor in purity assays.
Protein Binding 84% to 99% [2] Important to consider for bioanalytical method development.

Experimental Pathways & Logical Workflow

Based on the gathered information, a comprehensive purity analysis for this compound would logically involve several key stages. The following diagram outlines this experimental workflow, from sample preparation to final quantification and structural confirmation.

G cluster_prep Sample Preparation & Preliminary Analysis cluster_core Core Purity & Impurity Profiling cluster_confirm Structural Confirmation Start Sample of This compound Prep Solubilization (Consider poor aqueous solubility) Start->Prep Physio Physicochemical Screening Prep->Physio HPLC Chromatographic Separation (e.g., HPLC/UPLC) Physio->HPLC MS Mass Spectrometry (MS) (Confirm identity, detect impurities via mass shift from deuterium) HPLC->MS NMR Nuclear Magnetic Resonance (NMR) MS->NMR Quant Quantification & Data Analysis NMR->Quant

Methodological Notes for the Workflow
  • Sample Preparation: The poor solubility of ketoconazole [1] suggests you will likely need to use an organic solvent (like methanol or acetonitrile) to prepare samples for analysis.
  • Chromatography and Mass Spectrometry: Using HPLC coupled with Mass Spectrometry (LC-MS) is a powerful approach. You should look for:
    • A single, sharp peak for the parent compound in the chromatogram.
    • The correct mass for the deuterated compound, which will be higher than the standard 531.43 g·mol⁻¹.
    • The absence of significant peaks for impurities, particularly the non-deuterated form and the primary metabolite N-deacetylketoconazole (M1) [1].
  • Nuclear Magnetic Resonance (NMR): This technique is critical for confirming the successful incorporation of deuterium atoms at the specific positions in the molecule and for assessing stereochemical purity (the "(-)-" enantiomer).

References

deuterium labeled ketoconazole stability

Author: Smolecule Technical Support Team. Date: February 2026

Applications in Metabolism Studies

Deuterium labeling is primarily used as a tracer to study the metabolic fate of ketoconazole without the need for radioactive isotopes.

  • Stable Isotope Labeling for Metabolic Pattern Elucidation: A 2013 systematic comparison study used deuterium-labeled ketoconazole to investigate its in vitro metabolic pattern in rat liver preparations. A mixture of labeled and unlabeled drug was analyzed by LC-MS, with metabolites identified by recognizing the specific isotopic pattern. The study concluded that the stable-isotope approach could find all metabolites identified via the traditional radio-labeling method, making it a highly suited alternative for early in vitro metabolism investigations, especially when quantitative results are not required [1] [2].
  • Revisiting Metabolism with Accurate Mass: Another study used deuterium labeling in conjunction with accurate mass LC/MS^n to revisit the microsomal metabolism of ketoconazole. This approach aided in proposing structures for sixteen metabolites from rat and human microsomes, confirming that most metabolites arise from the CYP3A4 enzyme [3] [4].

Experimental Protocols

The following workflow generalizes the key methodological steps for using deuterium-labeled ketoconazole in in vitro metabolism studies, based on the procedures cited above.

G cluster_1 Compound Preparation cluster_2 Biological Incubation cluster_3 Analysis & Identification start Start Experiment prep Preparation of Labeled Compound start->prep inc In Vitro Incubation prep->inc term Termination & Sample Prep inc->term analysis LC-MS Analysis term->analysis data Data Processing analysis->data end Metabolite Identification data->end

Experimental workflow for metabolism studies using deuterium-labeled ketoconazole.

  • Preparation of Labeled Compound: Ketoconazole-d4 is a commercially available deuterated standard where four hydrogen atoms are replaced with deuterium [5]. For metabolism studies, a defined mixture of the deuterium-labeled and unlabeled (non-deuterated) ketoconazole is prepared [1].
  • *In Vitro* Incubation: The compound mixture is incubated with metabolically active systems. The cited studies used rat liver microsomes or hepatocytes under various concentrations and incubation times to simulate metabolism [1].
  • Sample Analysis via LC-MS: After incubation, samples are processed and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). The high-resolution mass spectrometry allows for the recognition of the specific isotopic pattern resulting from the deuterium label, which helps in pinpointing metabolites [1] [3].
  • Data Processing and Metabolite Identification: Data is processed by looking for the characteristic mass shift between the unlabeled and deuterium-labeled drug and its metabolites. This isotopic pattern filtering helps to selectively extract drug metabolite signals from the complex biological matrix, facilitating structure elucidation [1] [2].

Quantitative Data Summary

While the search results provide information on the compound and its applications, they do not contain extensive quantitative stability data (e.g., degradation half-lives under various pH and temperature conditions). The table below summarizes the available key information.

Property Description/Value Context & Notes
Chemical Formula C₂₆H₂₄D₄Cl₂N₄O₄ [5] Deuterated version (Ketoconazole-d4).
Molecular Weight 535.46 g/mol [5] Increased from 531.43 g/mol (unlabeled) due to deuterium.
Purity ≥98.0% [5] As supplied by commercial vendor.
Role of Deuterium Tracer for metabolism studies [1] Allows tracking via isotopic pattern in LC-MS; not typically used to alter pharmacokinetics.
Metabolic Stability Extensive hepatic metabolism [6] Label does not prevent metabolism; used to track metabolic pathway.

Metabolic Pathways of Ketoconazole

Ketoconazole undergoes extensive metabolism, and deuterium labeling helps map its complex pathways. The following diagram summarizes the primary metabolic transformations.

G Ketoconazole Ketoconazole CYP3A4 CYP3A4 Ketoconazole->CYP3A4 M1 Oxidation Products M2 O-dealkylation Products M3 Aromatic Hydroxylation M4 Imidazole/Piperazine Ring Degradation CYP3A4->M1 CYP3A4->M2 CYP3A4->M3 CYP3A4->M4

Primary metabolic pathways of ketoconazole, largely mediated by CYP3A4.

  • Major Metabolic Routes: Ketoconazole is extensively metabolized in the liver, predominantly by oxidation and O-dealkylation. Other significant pathways include aromatic hydroxylation and the degradation of the imidazole and piperazine rings [6].
  • Key Enzyme Involved: CYP3A4 is the major cytochrome P450 enzyme responsible for the metabolism of ketoconazole. Reaction phenotyping studies confirm that most of its metabolites arise from CYP3A4 activity [3] [6].

Key Insights for Researchers

  • A Powerful Tracer Tool: Deuterium-labeled ketoconazole is validated as an effective tool for qualitative in vitro metabolite profiling and identification, serving as a non-radioactive alternative [1].
  • Focus on Qualitative Analysis: The primary strength of this technique lies in its ability to track and identify metabolites. It is explicitly noted that the stable-isotope approach does not provide a quantitative result in the way radiolabeling can for mass balance studies [1].
  • Inhibitor and Substrate: Ketoconazole's role is dual. While you are studying its metabolism (it is a substrate), it is also a potent inhibitor of CYP3A4. This self-inhibitory property might influence its own metabolic kinetics in experimental settings [3] [7].

References

Comprehensive Analytical Method Development for (-)-Ketoconazole-d3: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ketoconazole is an imidazole derivative with broad-spectrum antifungal activity that has been used clinically for decades. The development of analytical methods for ketoconazole and its derivatives, including (-)-Ketoconazole-d3, is crucial for pharmaceutical quality control and pharmacological research. Recent advances in analytical techniques have enabled more precise quantification and comprehensive impurity profiling of these compounds, addressing challenges related to their complex metabolism and potential toxicity.

The deuterated form, this compound, represents a valuable analytical standard and research compound, particularly for internal standardization in mass spectrometry-based methods and for metabolic stability studies. This document provides comprehensive application notes and detailed experimental protocols for the analysis of this compound, incorporating the most recent methodological advances in the field, with emphasis on chromatographic separation, impurity profiling, and validation parameters according to international guidelines.

Analytical Method Development

High-Performance Liquid Chromatography (HPLC) Methods

Recent research has demonstrated significant advances in HPLC method development for ketoconazole analysis, with optimized parameters for separation efficiency, sensitivity, and robustness. The following parameters have been validated for ketoconazole analysis and can be adapted for the deuterated analog.

Table 1: Optimized HPLC Parameters for Ketoconazole Analysis

Parameter Method 1 (Isocratic) Method 2 (Gradient) Method 3 (Related Substances)
Column Xterra RP C18 (250 × 3.0 mm, 5 μm) CAPCELL PAK C18 MG II (4.6 × 150 mm, 3 μm) Kinetex C18 (250 × 4.6 mm, 5 μm)

| Mobile Phase | Not specified in detail | A: Acetonitrile/0.05M ammonium acetate (25:75, pH 6.0) B: Acetonitrile/0.05M ammonium acetate (80:20, pH 6.0) | Varies based on application | | Detection | UV at 244 nm | DAD at 230 nm | UV detection | | Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0-1.2 mL/min | | Run Time | 8 min | 70 min | Method-dependent | | Retention Time | 3.469 min | Compound-dependent | Compound-dependent | | Column Temperature | Ambient | 40°C | 40°C | | Injection Volume | Not specified | 20 μL | Method-dependent |

The isocratic method represents a significant improvement in analysis efficiency, with the analyte eluting in under 5 minutes and a total run time of approximately 8 minutes, substantially faster than previously reported methods [1]. This method employs an Xterra RP C18 column with UV detection at 244 nm, providing excellent sensitivity for ketoconazole quantification.

For comprehensive impurity profiling, a sophisticated gradient method has been developed that effectively separates six known impurities, four preservatives, and one antioxidant in ketoconazole formulations [2]. This method utilizes a CAPCELL PAK C18 MG II column with a two-phase gradient elution and detection at 230 nm. The method innovatively introduces a solvent smoothing agent to mitigate solvent effects, preventing degradation of the active pharmaceutical ingredient during the heating and dissolution process of cream matrices.

Method Validation Parameters

The developed HPLC methods have been rigorously validated according to International Conference on Harmonization (ICH) guidelines, demonstrating excellent performance characteristics.

Table 2: Method Validation Parameters for Ketoconazole HPLC Analysis

Validation Parameter Results Acceptance Criteria
Linearity Correlation coefficient: 0.9982 R² ≥ 0.995
LOD 10 μg/mL -
LOQ 30 μg/mL -
Precision RSD: 1.0% RSD ≤ 2.0%
Accuracy Recovery: 80-120% (within acceptable range) Within 80-120%
Specificity No interference from excipients or impurities No interference

The limit of detection (LOD) and limit of quantification (LOQ) were established at 10 μg/mL and 30 μg/mL, respectively, demonstrating the method's high sensitivity [1]. The precision of the method, expressed as relative standard deviation (RSD), was found to be 1.0%, which complies with ICH guidelines [1]. Accuracy was evaluated through a recovery study at levels of 80%, 100%, and 120%, with all values within the acceptable range (RSD less than 2%).

Mass Spectrometry and Structural Elucidation

For structural characterization of ketoconazole and its metabolites, including the deuterated forms, high-resolution mass spectrometry has been employed with excellent results. The following parameters are recommended:

MS_Workflow Sample Preparation Sample Preparation MS Analysis MS Analysis Sample Preparation->MS Analysis Extraction & Purification Data Processing Data Processing MS Analysis->Data Processing Raw Spectra Full Scan MS Full Scan MS MS Analysis->Full Scan MS Resolution: 12,000 Data-Dependent MS² Data-Dependent MS² MS Analysis->Data-Dependent MS² HCD Collision Energies: 20,40,60% Structural Elucidation Structural Elucidation Data Processing->Structural Elucidation Processed Data Metabolite Identification Metabolite Identification Structural Elucidation->Metabolite Identification M1, M2 & Derivatives Impurity Profiling Impurity Profiling Structural Elucidation->Impurity Profiling Known & Unknown Impurities Full Scan MS->Data-Dependent MS² Intensity Threshold 2.0×10⁴ counts

Figure 1: Mass Spectrometry Analysis Workflow for this compound and Metabolites. This diagram illustrates the comprehensive workflow for structural characterization, from sample preparation through to final structural elucidation of metabolites and impurities.

The recommended instrumentation includes an Orbitrap Exploris 120 mass spectrometer operated with electrospray ionization (ESI) conditions [2]. Key parameters include:

  • Capillary voltage: ± 3.5 kV
  • Sheath/auxiliary/sweep gas flow rates: 35/10/1 arbitrary units
  • Capillary temperature: 320°C
  • Vaporizer temperature: 350°C
  • Full-scan acquisition: Resolution of 12,000 (FWHM at m/z 200) over m/z range 100-1000
  • Data-dependent MS² analysis: 2 m/z isolation window with stepped normalized HCD collision energies of 20%, 40%, and 60%

This methodology allows for comprehensive structural characterization of this compound and its metabolites, enabling identification of known and unknown impurities and degradation products.

Experimental Protocols

HPLC Method for Related Substances in Formulations

Principle: This method enables simultaneous quantification of this compound and related substances in various formulations, including creams and pharmaceutical preparations.

Materials and Reagents:

  • HPLC-grade acetonitrile (Honeywell International Inc.)
  • Ammonium acetate (analytical grade, Sinopharm Chemical Reagent Co., Ltd.)
  • Glacial acetic acid (analytical grade)
  • Isopropanol (analytical grade)
  • Solvent-Smoother Solvs-X (Anavo, Beijing, China) to mitigate solvent effects
  • Reference standards: this compound and known impurities

Equipment:

  • HPLC system with diode-array detector (DAD) and autosampler
  • Data acquisition system: Chromeleon 7 or equivalent
  • Analytical column: CAPCELL PAK C18 MG II (4.6 × 150 mm, 3 μm) or equivalent C18 column
  • Balance: METTLER TOLEDO XS205DU or equivalent
  • pH meter
  • Ultrasonic bath
  • Vacuum filtration system with 0.22 μm cellulose nitrate membrane

Mobile Phase Preparation:

  • Prepare 0.05 M ammonium acetate buffer by dissolving appropriate amount of ammonium acetate in water.
  • Adjust pH to 6.0 using acetic acid or ammonium hydroxide as needed.
  • Prepare Mobile Phase A: Mix acetonitrile and ammonium acetate buffer in ratio 25:75 (v/v).
  • Prepare Mobile Phase B: Mix acetonitrile and ammonium acetate buffer in ratio 80:20 (v/v).
  • Filter both mobile phases through 0.22 μm membrane and degas by sonication for 10 minutes.

Sample Preparation:

  • Weigh approximately 2.5 g of ketoconazole cream into a 50 mL conical centrifuge tube.
  • Add 25 mL of isopropanol (approximately 10-fold dilution).
  • Vortex the mixture thoroughly until homogeneous.
  • If necessary, further dilute with isopropanol to achieve target concentration.
  • Filter through appropriate filter before injection to remove particulate matter.

Chromatographic Conditions:

  • Column temperature: 40°C
  • Autosampler temperature: 20°C
  • Detection wavelength: 230 nm
  • Flow rate: 1.2 mL/min
  • Injection volume: 20 μL
  • Gradient program:
    • 0-17 min: 100% A to 77% A
    • 17-30 min: 77% A to 60% A
    • 30-55 min: 60% A to 20% A
    • 55-57 min: 20% A to 0% A
    • 57-63 min: maintain at 0% A
    • 63-65 min: 0% A to 100% A
    • 65-70 min: maintain at 100% A

System Suitability Requirements:

  • Retention time: Should be consistent with expected elution profile
  • Theoretical plates: Minimum of 2000 for main peak
  • Tailing factor: Not more than 2.0
  • Relative standard deviation (RSD): Not more than 2.0% for peak areas of standard injections
Preparation of Standard Solutions

Stock Standard Solution:

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
  • Dissolve in and dilute to volume with diluent (isopropanol or mobile phase) to obtain a solution with concentration of 500 μg/mL.
  • Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

  • Pipette appropriate volumes of stock standard solution and dilute quantitatively with diluent to obtain at least five standard solutions covering the range of 50% to 150% of target concentration.
  • Use these solutions for construction of calibration curve.

Quality Control Samples:

  • Prepare QC samples at three concentration levels (low, medium, and high) representing the range of the calibration curve.
  • Use independently prepared stock solutions for QC samples.
Method Validation Protocol

Specificity:

  • Inject blank solution (diluent), placebo formulation (if available), standard solution, and test sample.
  • Demonstrate that there is no interference from blank or placebo at the retention time of this compound.
  • For impurity method, demonstrate separation of all known impurities and degradation products.

Linearity:

  • Prepare and inject not less than five concentrations over the range of 50-150% of target concentration.
  • Plot peak area versus concentration and perform regression analysis.
  • The correlation coefficient (R²) should be not less than 0.995.

Precision:

  • Repeatability: Inject six independent preparations of test sample at 100% of test concentration.
  • Calculate RSD of peak areas; should be not more than 2.0%.
  • Intermediate precision: Repeat study on different day, with different analyst, and/or different instrument.

Accuracy:

  • Spike placebo with known quantities of this compound at three concentration levels (50%, 100%, 150%).
  • Calculate recovery at each level; should be within 98.0-102.0%.

Robustness:

  • Deliberately vary method parameters including:
    • Flow rate (± 0.1 mL/min)
    • Column temperature (± 2°C)
    • Mobile phase composition (± 2% absolute)
    • Wavelength detection (± 2 nm)
  • System suitability criteria should be met in all variations.

Advanced Applications and Considerations

Metabolic Profiling and DDI Potential

Recent studies have revealed that ketoconazole metabolites contribute significantly to its observed drug-drug interaction (DDI) potential, which should be considered when working with the deuterated analog.

Table 3: Key Ketoconazole Metabolites and Their Characteristics

Metabolite Formation Pathway Enzymes Inhibited Contribution to DDI
Ketoconazole (Parent) - CYP3A4, P-gp Significant
N-deacetylketoconazole (M1) AADAC-mediated deacetylation CYP3A4, P-gp Substantial
N-deacetyl-N-hydroxyketoconazole (M2) Further metabolism of M1 Not fully characterized Potential contributor
Other metabolites Various pathways Under investigation Cumulative effect

The development of a whole-body physiologically based pharmacokinetic (PBPK) model of ketoconazole and its metabolites has demonstrated that scenarios including all metabolites as reversible inhibitors of CYP3A4 and P-gp performed significantly better in predicting DDI outcomes than models simulating only ketoconazole as the perpetrator [3]. This highlights the importance of considering metabolite contributions when evaluating the DDI potential of this compound.

Safety Considerations and Analytical Implications

Ketoconazole is associated with potentially serious adverse effects that should be considered during analytical method development:

  • Hepatotoxicity: Impurity D of ketoconazole has been linked to hepatic toxicity [2]
  • Adrenal effects: Ketoconazole induces adrenal morphological changes, including disturbed cytological architecture and nuclear changes [4]
  • Drug interactions: Strong DDI potential via CYP3A4 and P-gp inhibition [3]

These safety concerns underscore the importance of comprehensive impurity profiling and accurate quantification in pharmaceutical formulations containing ketoconazole or its derivatives.

Conclusion

The analytical methods detailed in these application notes provide robust, validated procedures for the quantification and characterization of this compound in various matrices. The HPLC methods offer either rapid analysis for quality control purposes or comprehensive impurity profiling for formulation development. The mass spectrometry protocols enable detailed structural characterization of the deuterated compound and its metabolites.

Recent advances in separation science and detection technologies have significantly improved our ability to analyze ketoconazole and its derivatives, with enhanced sensitivity, specificity, and efficiency. The consideration of metabolite contributions to overall pharmacological and toxicological profiles represents an important advancement in the field.

These protocols should serve as a foundation for further method development and optimization specific to individual research needs and formulation characteristics, ensuring accurate, precise, and reliable analysis of this compound in both research and quality control settings.

References

Application Note: LC-MS/MS Analysis of Ketoconazole in Human Plasma Using Deuterated Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ketoconazole is a synthetic imidazole antifungal agent used for treating various fungal infections. Monitoring its concentration in biological fluids is essential for pharmacokinetic studies and ensuring therapeutic efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the specificity, sensitivity, and high throughput required for such bioanalytical applications. The use of a stable isotope-labeled internal standard, such as Ketoconazole-d3, is considered best practice, as it corrects for variability in sample preparation and ionization efficiency, leading to improved analytical accuracy and precision [1] [2].

This application note details a validated LC-MS/MS method for the quantitative determination of ketoconazole in human plasma, incorporating the use of a deuterated analog as the internal standard.

Experimental Protocol

Chemicals and Reagents
  • Analyte: Ketoconazole reference standard.
  • Internal Standard: (-)-Ketoconazole-d3 (IUPAC Name: 2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone) [1] [2].
  • Solvents: HPLC-grade or LC-MS-grade methanol, acetonitrile, ethyl acetate, and water.
  • Plasma: Control human plasma.
Instrumentation and Conditions

The following table summarizes liquid chromatography and mass spectrometry parameters based on published methods [3] [4] [5].

Table 1: Summary of LC-MS/MS Instrumental Conditions

Parameter Specification
Liquid Chromatography
LC System UPLC or HPLC system
Analytical Column Hedera CN (150 mm × 2.1 mm, 5 μm) [3] or Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) [4]
Mobile Phase Isocratic: Acetonitrile / 10mM Ammonium Acetate with 0.1% Formic Acid (45:55, v/v) [3] or Gradient elution [4]
Flow Rate 0.5 mL/min [3] or 0.45 mL/min [4]
Column Temperature Ambient
Injection Volume 5-10 μL
Mass Spectrometry
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive ion mode

| MRM Transitions | Ketoconazole: m/z 531.2 → 489.3 [3] [4] [5] Ketoconazole-d3: m/z 534.2 → 492.3 (inferred) | | Collision Energy | Optimized for each transition |

The experimental workflow for the analysis is outlined below.

start Start Sample Preparation sp1 Aliquot 100 µL Human Plasma start->sp1 sp2 Spike with Internal Standard This compound sp1->sp2 sp3 Protein Precipitation or Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sp2->sp3 sp4 Evaporate Organic Layer under Nitrogen Stream sp3->sp4 sp5 Reconstitute in Mobile Phase sp4->sp5 sp6 LC-MS/MS Analysis sp5->sp6

Sample Preparation Procedure
  • Aliquoting: Pipette 100 μL of human plasma (calibrator, quality control, or study sample) into a microcentrifuge tube [5].
  • Internal Standard Addition: Add a known, consistent volume (e.g., 20-50 μL) of the Ketoconazole-d3 working solution in methanol or acetonitrile to all tubes except the blank.
  • Protein Precipitation / Extraction:
    • Liquid-Liquid Extraction (LLE): Add a volume of organic solvent, such as ethyl acetate. Vortex mix vigorously for 5-10 minutes. Centrifuge at high speed (e.g., 10,000 × g) for 5-10 minutes to separate phases. Transfer the organic (upper) layer to a new tube [3] [4] [5].
    • Alternative: Protein Precipitation (PPT): Add a volume of ice-cold acetonitrile (e.g., 3 volumes). Vortex mix and centrifuge to pellet precipitated proteins. Transfer the supernatant to a new tube.
  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 100-200 μL of the initial mobile phase composition. Vortex mix thoroughly and transfer to an LC vial for analysis.
Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters listed below.

Table 2: Key Method Validation Parameters and Typical Results

Validation Parameter Performance Characteristics Reference
Linearity & Range 0.01 - 12 ng/mL [3] or 5 - 15,000 ng/mL [4] [3] [4]
Precision (RSD%) Intra- and inter-batch precision within ±15% [3] [5]
Accuracy (%) Within ±15% of the nominal concentration [3] [5]
Recovery Consistent and high recovery (>85%) for analyte and IS [5]
Matrix Effect No significant ion suppression/enhancement, mitigated by IS Inferred
Specificity No interference from plasma components at MRM channels [3] [5]

Role of Deuterated Ketoconazole-d3

The role and properties of the deuterated internal standard are summarized in the diagram below.

IS This compound Internal Standard A Corrects for extraction efficiency variations IS->A D Properties: Molecular Weight 534.45 g/mol Deuterium atoms are metabolically stable IS->D B Compensates for matrix effects on ionization (ESI) A->B C Ensures analytical precision and accuracy B->C

This compound is a deuterated form where three hydrogen atoms in the acetyl methyl group (-COCH₃) are replaced by deuterium atoms, increasing its molecular weight from 531.4 to 534.4 g/mol [1] [2]. This mass difference of 3 Da is easily distinguishable by the mass spectrometer but does not alter the compound's chemical or chromatographic behavior. It is primarily used as an internal standard for quantifying non-deuterated ketoconazole in biological samples via LC-MS, NMR, or GC-MS [2]. Its near-identical physicochemical properties to the analyte ensure it experiences the same losses during sample preparation and the same ionization effects during MS analysis, thereby improving the reliability of quantitative results.

Application to Pharmacokinetic Studies

The described protocol is suitable for clinical and pharmacokinetic studies. A key application demonstrated in literature is the assessment of systemic exposure following topical administration. One study found minimal systemic absorption of ketoconazole in patients with seborrheic dermatitis after using foam or lotion formulations, confirming the safety of these topical treatments [3]. The high sensitivity of the method (LLOQ of 0.01 ng/mL) is crucial for accurately detecting such low circulating drug levels.

References

Application Notes: Ketoconazole-d3 in Drug Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated drug analogs, like (-)-Ketatonazole-d3, are used in research to alter the pharmacokinetic profile of a parent compound. The incorporation of deuterium (a hydrogen isotope with a neutron) can slow down the metabolism of a drug at specific carbon-deuterium (C-D) bonds, a phenomenon known as the Deuterium Isotope Effect (DIE) [1]. This can lead to a longer half-life, reduced formation of toxic metabolites, or altered efficacy. Ketoconazole-d3 is specifically utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of ketoconazole and its metabolites in biological matrices, ensuring accuracy and precision in bioanalytical studies.

The primary applications of Ketoconazole-d3 in drug development research include:

  • Bioanalytical Quantification: Serves as a stable, isotopically labeled internal standard in LC-MS assays, correcting for variability in sample preparation and ionization efficiency [2].
  • Metabolic Stability Studies: Helps in tracing the metabolic fate of the parent ketoconazole and in investigating the DIE on its specific metabolic pathways.
  • Drug-Drug Interaction (DDI) Studies: Ketoconazole is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4. The deuterated form can be used in studies to precisely measure the concentration of the inhibitor and understand its role in modulating the metabolism of co-administered drugs [1] [2].
  • Mechanistic Studies on Nuclear Receptor Antagonism: Research indicates that ketoconazole acts as a pan-antagonist for specific nuclear receptors like the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which regulate genes involved in drug metabolism and transport (e.g., CYP3A4, MDR-1) [1]. Ketoconazole-d3 can be a valuable tool in such mechanistic studies to dissect these pathways without interference from its own rapid metabolism.

Experimental Protocols

The following protocols are adapted from published research on ketoconazole and are formulated for application with the deuterated analog.

Protocol 1: Assessing CYP3A4 Inhibition in Human Liver Microsomes

This protocol details a method to evaluate the potency of Ketoconazole-d3 as a CYP3A4 inhibitor, a key experiment for predicting drug-drug interactions [1] [2].

1. Objective: To determine the IC₅₀ value of Ketoconazole-d3 for the inhibition of CYP3A4-mediated metabolism in human liver microsomes (HLMs).

2. Materials and Reagents:

  • Human liver microsomes (pooled)
  • Ketoconazole-d3 (test inhibitor)
  • Positive control substrate (e.g., Testosterone or Midazolam)
  • NADPH regenerating system
  • Phosphate buffer (0.1 M, pH 7.4)
  • Organic solvent (e.g., Acetonitrile, Methanol) for protein precipitation
  • LC-MS/MS system for analysis

3. Experimental Workflow:

The following diagram illustrates the key steps and decision points in the CYP3A4 inhibition assay.

start Start Experiment prep Prepare Reaction Mixtures (HLM, Buffer, Substrate) start->prep add_drug Add Ketoconazole-d3 (Varying Concentrations) prep->add_drug pre_incubate Pre-incubate (37°C, 5 min) add_drug->pre_incubate initiate Initiate Reaction with NADPH Regenerating System pre_incubate->initiate incubate Incubate (37°C, 10-30 min) initiate->incubate stop Stop Reaction with Organic Solvent incubate->stop analyze LC-MS/MS Analysis of Metabolite Formation stop->analyze calculate Calculate % Inhibition and IC₅₀ Value analyze->calculate end End Experiment calculate->end

4. Procedure:

  • Reaction Mixture: In a series of incubation tubes, prepare the primary mixture containing HLM (0.1-0.5 mg/mL) and the CYP3A4 substrate (e.g., Testosterone at 50-100 µM) in phosphate buffer.
  • Inhibitor Addition: Add Ketoconazole-d3 to the tubes in a range of concentrations (e.g., 0.001 µM to 10 µM). Include a control tube without inhibitor.
  • Pre-incubation: Pre-incubate all tubes for 5 minutes at 37°C in a water bath with shaking.
  • Reaction Initiation: Start the enzymatic reaction by adding the NADPH regenerating system.
  • Incubation: Allow the reaction to proceed for a linear time period (e.g., 10-30 minutes).
  • Reaction Termination: Stop the reaction by adding a volume of ice-cold acetonitrile.
  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite (e.g., 6β-hydroxytestosterone for testosterone).
  • Data Analysis: Calculate the percentage of enzyme activity remaining at each inhibitor concentration compared to the control. Plot the % inhibition vs. log-inhibitor concentration and determine the IC₅₀ value using non-linear regression.
Protocol 2: Investigating Impact on Vitamin D3 Metabolism in Cell Models

This protocol is based on studies showing ketoconazole's effect on vitamin D metabolism and can be applied to its deuterated form to study altered effects [3] [4].

1. Objective: To study the effect of Ketoconazole-d3 on the self-induced metabolism of 1,25-Dihydroxyvitamin D3 [1,25-(OH)₂D3] and the subsequent up-regulation of the Vitamin D Receptor (VDR) in cultured cells.

2. Materials and Reagents:

  • Rat osteosarcoma cells (e.g., ROS 17/2.8) or other relevant cell line
  • Cell culture medium and supplements
  • Radiolabeled 1,25-Dihydroxy-[26,27-methyl-³H]vitamin D3
  • Ketoconazole-d3
  • Vehicle control (e.g., DMSO)
  • Scintillation fluid and counter
  • Buffers for VDR binding assays or Western blot

3. Procedure:

  • Cell Culture and Treatment: Plate cells in appropriate culture dishes and allow them to attach and grow to ~80% confluence.
  • Dosing: Treat cells with a fixed concentration of 1,25-(OH)₂[³H]D3 (e.g., 1 nM) alone or in combination with increasing doses of Ketoconazole-d3 (e.g., 0-30 µM) for a set period (e.g., 18 hours) [3].
  • Metabolite Analysis: Extract lipids from the cells and culture medium. Analyze the metabolic profile of 1,25-(OH)₂D3 using high-performance liquid chromatography (HPLC) to measure the reduction in catabolic products.
  • VDR Up-regulation Analysis: Harvest cells after treatment. Prepare cell lysates and perform VDR quantification using a receptor binding assay (e.g., with [³H]1,25-(OH)₂D3) or by measuring protein levels via Western blotting.
  • Data Analysis: Compare the levels of VDR and the extent of 1,25-(OH)₂D3 metabolism between Ketoconazole-d3 treated cells and vehicle controls.

Summary of Quantitative Data from Precedence Studies (Ketoconazole)

The table below summarizes key quantitative findings from studies on non-deuterated ketoconazole, which serve as a benchmark for research with Ketoconazole-d3.

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of Ketoconazole

Parameter Value / Range Experimental Context Citation
Bioavailability 37% - 97% Oral administration, highly dependent on gastric pH [2] [5]
Protein Binding 84% - 99% In vitro plasma protein binding [2] [5]
Elimination Half-life Biphasic: 2 hrs (initial), 8 hrs (terminal) Following oral administration [2] [5]
CYP3A4 Inhibition (IC₅₀) Potent inhibitor (nanomolar range) In vitro systems (HLM, recombinant enzymes) [1] [2]
Dose for Adrenal Enzyme Inhibition > 400 mg/day Human studies for Cushing's syndrome [5]
Reduction of Serum 1,25-(OH)₂D ~40% reduction Human patients with hypercalcemic sarcoidosis (600-800 mg/day) [4]
Peak Plasma Concentration (Cmax) ~3.5 mcg/mL 1-2 hours after a single 200 mg oral dose with food [6]

Pathways and Mechanisms of Action

Ketoconazole, and by extension its deuterated analog, exerts its effects through multiple pathways. The following diagram integrates its primary mechanisms.

Diagram Title: Key Mechanisms of Ketoconazole Action

Important Considerations for Researchers

  • Deuterium Isotope Effect (DIE): The primary rationale for using Ketoconazole-d3 is to probe or utilize the DIE. Researchers should empirically verify whether the deuterium substitution in their specific analog leads to meaningful changes in metabolic stability, particularly at the sites of deuterium incorporation, compared to the protiated form.
  • Hepatotoxicity: The parent compound, ketoconazole, is associated with a risk of serious hepatotoxicity [2] [6]. While this is a well-characterized effect of the parent drug, appropriate safety precautions should be observed when handling the compound in a laboratory setting.
  • Drug Interactions: Given ketoconazole's potent CYP inhibition and nuclear receptor antagonism [1] [2], in vivo studies with Ketoconazole-d3 require careful design to account for potential complex drug interactions, especially in animal models.

References

Comprehensive Application Notes and Protocols: Pharmacokinetic Analysis Using Deuterated Ketoconazole in Drug Development Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes and protocols.

Introduction and Rationale

Ketoconazole has been extensively used in clinical pharmacology as a potent cytochrome P450 3A4 (CYP3A4) inhibitor to assess metabolic pathways and drug-drug interaction (DDI) potential of investigational compounds. As a strong CYP3A4 inhibitor, ketoconazole administration can result in marked increases in exposure for sensitive CYP3A4 substrates, with some studies demonstrating up to 18-fold increases in AUC when co-administered with compounds primarily metabolized by this enzyme [1]. However, the use of conventional ketoconazole in DDI studies presents methodological challenges, particularly when researchers need to simultaneously characterize both the perpetrator (ketoconazole) and victim drug pharmacokinetics. The development of deuterated ketoconazole analogs addresses these limitations by enabling simultaneous administration and precise tracking of ketoconazole exposure alongside the investigational drug.

Deuterium, a stable, non-radioactive hydrogen isotope, forms stronger bonds with carbon than hydrogen due to its higher atomic mass. This property can be leveraged to create deuterated pharmaceutical compounds with modified metabolic properties while largely preserving their original biochemical activity and selectivity [2]. In pharmacokinetic studies, deuterated versions of drugs allow researchers to administer both labeled and unlabeled compounds simultaneously while distinguishing them analytically, thereby reducing study variability, duration, and participant burden [3]. The application of deuterated ketoconazole represents an advanced methodological approach for sophisticated DDI study designs, particularly those requiring concurrent assessment of hepatic and intestinal CYP3A4 activity.

Protocol Development for Deuterated Ketoconazole Pharmacokinetic Studies

Experimental Design Considerations

The implementation of deuterated ketoconazole in pharmacokinetic studies requires careful consideration of several experimental factors. Deuterium labeling typically occurs at metabolically vulnerable positions on the molecule to modestly alter its metabolic clearance without significantly affecting its inhibitory potency against CYP3A4. The deuterated ketoconazole can be administered either simultaneously with or sequentially to the non-deuterated version, depending on the specific research objectives. A crossover design is often employed, with adequate washout periods between treatments to avoid carryover effects when administering different formulations sequentially.

For comprehensive DDI assessment, researchers can adapt methodologies previously established for other deuterated CYP3A probes. One validated approach involves the concurrent administration of oral deuterated and intravenous unlabeled versions of a CYP3A substrate to simultaneously assess both hepatic and intestinal CYP3A activity [3]. This design can be modified for ketoconazole DDI studies by administering deuterated ketoconazole with an investigational CYP3A substrate. The sample collection strategy must be optimized to adequately characterize the absorption, distribution, and elimination phases of both compounds, with intensive sampling immediately following administration and less frequent sampling during the elimination phase.

Table 1: Key Parameters for Deuterated Ketoconazole Pharmacokinetic Study Design

Parameter Specification Rationale
Deuterium Position Metabolically vulnerable sites Modifies metabolic clearance while preserving inhibitory activity
Administration Oral, with standard meal Food affects absorption; standardized conditions reduce variability
Dosing Regimen 400 mg once daily for 4-6 days Achieves steady-state inhibition of CYP3A4
Blood Sampling Pre-dose and at specified intervals post-dose Characterizes complete PK profile
Sample Processing Plasma separation, storage at -20°C or lower Maintains sample integrity for analysis
Formulation and Dosing

The formulation of deuterated ketoconazole must ensure adequate solubility and stability, with verification of deuterium content and position through appropriate analytical methods. The deuterated material should be characterized using techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the location and stability of the deuterium atoms within the molecular structure. Based on established ketoconazole DDI studies, a common dosing regimen employs 400 mg once daily for 4-6 days to achieve steady-state concentrations that provide maximal CYP3A4 inhibition [4].

Administration typically occurs with a standardized meal to ensure consistent absorption patterns, as ketoconazole exhibits pH-dependent solubility and its absorption can be influenced by gastric acidity. For studies focusing on specific inhibitory effects without confounding by systemic pharmacokinetics, deuterated ketoconazole can be administered as a single dose with careful timing relative to the investigational drug administration. The specific timing should be optimized based on the time to reach maximal plasma concentrations (T~max~) of ketoconazole, which typically occurs approximately 2-4 hours after oral administration.

Analytical Methodology for Deuterated Ketoconazole Quantification

Sample Preparation and Extraction

Robust sample preparation is critical for accurate quantification of deuterated ketoconazole and its metabolites in biological matrices. The recommended approach involves protein precipitation using acetonitrile or methanol, followed by solid-phase extraction (SPE) for enhanced selectivity and sensitivity. For plasma samples, a typical protocol begins with aliquoting 100-200 μL of plasma into extraction tubes, followed by the addition of internal standard solution (preferably a structurally similar deuterated analog or stable-labeled ketoconazole with different deuterium positions).

After vortex mixing, proteins are precipitated using ice-cold acetonitrile (2-3 volumes relative to plasma), followed by vigorous vortexing for 1-2 minutes and centrifugation at 14,000-16,000 × g for 10-15 minutes at 4°C. The supernatant is then transferred to a clean tube and may be subjected to further clean-up using SPE cartridges (e.g., C18 or mixed-mode phases) if necessary. The final extract is either evaporated to dryness under a gentle nitrogen stream and reconstituted in mobile phase compatible solvent, or diluted directly with aqueous mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantification of deuterated ketoconazole due to its superior selectivity and sensitivity. The analytical method should achieve baseline separation of deuterated and non-deuterated ketoconazole, as well as major metabolites including N-deacetylketoconazole (M1) and N-deacetyl-N-hydroxyketoconazole (M2), which may contribute to the overall CYP3A4 inhibitory effect [5].

A representative LC-MS/MS method employs a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.7-1.8 μm particle size) maintained at 40°C, with a gradient elution program using 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile or methanol (mobile phase B). The gradient typically starts at 5-10% B, increases to 90-95% B over 3-5 minutes, holds for 1-2 minutes, then re-equilibrates to initial conditions. The total run time is generally 6-8 minutes per sample, with deuterated ketoconazole eluting at approximately 2.5-3.5 minutes.

Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific transitions. For deuterated ketoconazole, the transition might be m/z 534.2 → 489.2 (or appropriate masses based on deuterium substitution), while the internal standard (e.g., (^{13})C-labeled ketoconazole) would use a different specific transition. The method should be fully validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability.

G A Plasma Sample (100-200 µL) B Internal Standard Addition A->B C Protein Precipitation with Cold Acetonitrile B->C D Centrifugation (14,000 × g, 10 min) C->D E Solid-Phase Extraction (C18 Cartridge) D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Quantification G->H

Figure 1: Analytical Workflow for Deuterated Ketoconazole Quantification in Plasma Samples

Data Analysis and Interpretation

Non-Compartmental Pharmacokinetic Analysis

Non-compartmental analysis (NCA) represents the standard approach for initial characterization of deuterated ketoconazole pharmacokinetics. This method provides fundamental parameters without assumptions about specific compartmental models, offering a straightforward interpretation of exposure metrics. The maximum plasma concentration (C~max~) and time to C~max~ (T~max~) are determined directly from the observed concentration-time data. The area under the concentration-time curve (AUC) from time zero to the last measurable concentration (AUC~0-t~) is calculated using the linear trapezoidal method, with extrapolation to infinity (AUC~0-∞~) by adding the quotient of the last measurable concentration and the terminal elimination rate constant (λ~z~).

The terminal elimination half-life (t~1/2~) is calculated as ln(2)/λ~z~, where λ~z~ is estimated from the slope of the log-linear terminal phase of the concentration-time curve using least-squares regression. Additional parameters include apparent clearance (CL/F) for extravascular administration, calculated as Dose/AUC~0-∞~, and apparent volume of distribution (V~z~/F), calculated as (CL/F)/λ~z~. These parameters should be calculated for both deuterated ketoconazole and relevant metabolites when applicable.

Table 2: Key Pharmacokinetic Parameters for Deuterated Ketoconazole and Their Interpretation

Parameter Definition Clinical/Experimental Significance
C~max~ Maximum observed plasma concentration Peak exposure; relates to maximal enzyme inhibition
T~max~ Time to reach C~max~ Absorption rate; affected by formulation and food
AUC~0-∞~ Area under curve from zero to infinity Total drug exposure; primary parameter for bioavailability
t~1/2~ Terminal elimination half-life Dosing frequency determination
CL/F Apparent oral clearance Dose adjustment indicator
V~z~/F Apparent volume of distribution Tissue distribution extent
MRT Mean residence time Average time drug molecules reside in body
Physiologically-Based Pharmacokinetic (PBPK) Modeling

For more advanced applications, PBPK modeling of ketoconazole and its metabolites provides a powerful tool for predicting complex DDIs and understanding the relative contributions of parent drug and metabolites to observed inhibitory effects. Recent research has demonstrated that a whole-body PBPK model incorporating ketoconazole metabolites significantly improves DDI prediction accuracy compared to models considering only the parent drug [5]. Development of such models requires comprehensive information on the physicochemical properties, absorption characteristics, tissue distribution, and metabolic pathways of both deuterated ketoconazole and its metabolites.

The PBPK model building process typically begins with literature mining for relevant parameters, followed by model calibration using available clinical data. For ketoconazole, the model should incorporate its role as a substrate for CYP3A4, arylacetamide deacetylase (AADAC), and uridine diphosphate glucuronosyltransferase 1A4 (UGT1A4), as well as its inhibition of CYP3A4 and P-glycoprotein (P-gp) [5]. The metabolites M1 (N-deacetylketoconazole) and M2 (N-deacetyl-N-hydroxyketoconazole) should be included in the model, as they contribute significantly to the observed DDI effects, particularly the long-term inhibition that cannot be explained by the parent compound alone due to its relatively short half-life (approximately 160 minutes after a 400 mg dose).

G A Deuterated Ketoconazole Administration B Absorption (Gut/Liver) A->B C Distribution (Plasma & Tissues) B->C D Metabolism (CYP3A4, AADAC, UGT1A4) C->D E Metabolite Formation (M1, M2) D->E F Enzyme Inhibition (CYP3A4, P-gp) D->F Parent E->F E->F Metabolites G DDI Impact Assessment F->G H PBPK Model Verification G->H

Figure 2: Pharmacokinetic Pathway of Deuterated Ketoconazole and Metabolite Contribution to Enzyme Inhibition

Application in Drug-Drug Interaction Studies

Study Design for CYP3A4 Inhibition Assessment

Deuterated ketoconazole enables sophisticated DDI study designs that efficiently characterize the CYP3A4 inhibition potential and its impact on investigational drugs. A typical DDI study might administer deuterated ketoconazole (400 mg once daily for 4-6 days) to achieve steady-state inhibition, with a single dose of the investigational drug administered alone and during the ketoconazole dosing period, preferably at the time of maximal CYP3A4 inhibition (e.g., simultaneously with ketoconazole or 1-2 hours after ketoconazole administration to align with T~max~).

The sample collection schedule should capture the pharmacokinetic profile of both compounds, with particular attention to the absorption and distribution phases of the investigational drug. For a comprehensive assessment, studies may include both intravenous and oral administration of the investigational drug when feasible, as this allows separation of intestinal and hepatic CYP3A4 inhibition effects. The use of deuterated ketoconazole is particularly valuable in such complex designs, as it allows precise correlation of ketoconazole exposure with the magnitude of DDI.

Data Interpretation and Clinical Implications

Interpretation of DDI study results should consider both the statistical significance and clinical relevance of observed exposure changes. Regulatory guidelines generally define clinically significant interactions as those resulting in greater than 2-fold increases in AUC for sensitive CYP3A4 substrates. The magnitude of interaction observed with deuterated ketoconazole can inform dosing recommendations for concomitant medications, with potentially significant interactions necessitating dosage adjustments, contraindications, or additional monitoring.

When interpreting results, it is essential to consider the contributions of metabolites to the overall inhibitory effect. Research has demonstrated that models incorporating ketoconazole metabolites as reversible inhibitors of CYP3A4 and P-gp show superior predictive performance compared to those considering only the parent drug [5]. This understanding helps explain the persistent CYP3A4 inhibition observed despite ketoconazole's relatively short elimination half-life.

Conclusions

The application of deuterated ketoconazole in pharmacokinetic analysis represents a significant advancement in drug interaction study methodologies. By enabling simultaneous administration and precise tracking of ketoconazole exposure alongside investigational drugs, this approach provides more efficient and informative assessment of CYP3A4-mediated drug interactions. The development of comprehensive PBPK models that incorporate both deuterated ketoconazole and its metabolites further enhances our ability to predict complex DDIs and understand the relative contributions of parent drug and metabolites to observed inhibitory effects.

When implementing these protocols, researchers should consider the specific deuterium positioning in the molecule, as this affects both analytical differentiation and metabolic stability. Additionally, the analytical methodology must be rigorously validated to ensure accurate quantification of both deuterated and non-deuterated species. As drug development continues to focus on targeted therapies with complex metabolic profiles, the application of deuterated ketoconazole and advanced modeling approaches will play an increasingly important role in optimizing therapeutic regimens and minimizing adverse drug interactions.

References

sample preparation methods for (-)-Ketoconazole-d3

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Analytical Workflow for Ketoconazole

The general workflow for the analysis of ketoconazole in a cream formulation, which can be adapted for related compounds, is summarized below. This assumes the use of High-Performance Liquid Chromatography (HPLC) with UV detection.

G Start Start Sample Preparation SamplePrep Weigh sample accurately (equivalent to 2 mg Ketoconazole) Start->SamplePrep SolventExtract Add 50 mL Solvent Mixture (Sonication to dissolve) SamplePrep->SolventExtract Dilute Dilute to 100 mL with Solvent Mixture SolventExtract->Dilute Filter Filter the solution Dilute->Filter HPLC HPLC Analysis Filter->HPLC Data Data Acquisition & Calculation HPLC->Data

Detailed Protocol for Ketoconazole Cream Analysis

This protocol is adapted from a standard quality control procedure for ketoconazole cream [1].

Sample Preparation
  • Solvent Mixture: Prepare a mixture of equal volumes of methanol and dichloromethane [1].
  • Standard Solution:
    • Weigh accurately about 20 mg of ketoconazole reference standard into a 100 mL volumetric flask.
    • Dissolve and dilute to volume with the solvent mixture.
    • Pipette 5.0 mL of this solution into a 50.0 mL volumetric flask and dilute to volume with the solvent mixture [1].
  • Test Sample Solution:
    • Weigh accurately a quantity of cream equivalent to about 2 mg of ketoconazole.
    • Transfer into a suitable container, add 50 mL of the solvent mixture, and shake.
    • Sonicate the mixture to ensure complete dissolution of the active ingredient.
    • Transfer the solution to a 100 mL volumetric flask and dilute to volume with the solvent mixture.
    • Filter a portion of the solution before injection into the HPLC system [1].
Instrumentation and Chromatographic Conditions

The table below summarizes the key HPLC parameters as described in the literature [1].

Parameter Specification
Instrument HPLC with UV Detector
Column C18 (300 mm x 3.9 mm, 5 µm particle size) [1]
Mobile Phase Mixture of 7 volumes of 0.2% w/v di-isopropyl-amine in methanol and 3 volumes of 0.5% w/v ammonium acetate solution [1]
Flow Rate 2.0 mL/min [1]
Detection Wavelength 225 nm [1]
Injection Volume 20 µL [1]
Temperature Ambient [1]
Data Calculation

The assay calculation is based on a comparison of the peak responses from the test sample and the standard solution [1].

Critical Considerations for Method Adaptation to (-)-Ketoconazole-d3

When developing a dedicated method for This compound, consider the following aspects:

  • Detection Specificity: The method above uses UV detection, which cannot distinguish between ketoconazole and its deuterated form due to their identical chromophores. For specific analysis of This compound, Mass Spectrometric (MS) detection is required. An HPLC-MS/MS method would provide the necessary specificity.
  • Chromatographic Separation: While the C18 column is a good starting point, the deuterated and non-deuterated compounds are very similar and may co-elute under standard conditions. You may need to optimize the mobile phase (e.g., pH, buffer strength, organic modifier) to achieve baseline separation.
  • Sample Preparation: The sample preparation steps for the cream matrix are a useful guide. The stability of the deuterated compound in the chosen solvents (methanol and dichloromethane) and during sonication should be verified.

Suggested Next Steps for Protocol Development

  • Source a Reference Standard: Obtain a pure analytical standard of This compound for method development and validation.
  • Employ LC-MS/MS: Develop the method using Liquid Chromatography with tandem Mass Spectrometry to ensure specific detection and quantification of the deuterated analyte.
  • Perform Method Validation: Once a preliminary method is established, validate it according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for its intended purpose.

References

Comprehensive Application Notes and Protocols: Deuterated Internal Standards for Antifungal Drug Quantification by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Therapeutic Drug Monitoring (TDM) of antifungal agents is critical for managing invasive fungal infections in immunocompromised patients, particularly those in intensive care units or undergoing solid organ transplantation. The narrow therapeutic index of many antifungal drugs, combined with significant pharmacokinetic variability in critically ill patients, necessitates precise drug level monitoring to optimize efficacy while minimizing toxicity [1] [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for antifungal TDM due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple analytes.

Deuterated internal standards (IS), where hydrogen atoms ((^1)H) are replaced by deuterium ((^2)H), are structurally identical to their non-deuterated counterparts but exhibit a 3-5 atomic mass unit difference, making them distinguishable by mass spectrometry. The primary advantage of deuterated standards lies in their ability to compensate for analytical variability throughout the sample preparation and analysis process. When added to biological samples prior to processing, they account for matrix effects, extraction efficiency variations, and instrument performance fluctuations, thereby improving the accuracy, precision, and reliability of quantitative results [3] [4].

Available Deuterated Standards and Key Properties

Stable-labeled deuterated internal standards are commercially available for the most commonly monitored antifungal drugs. These standards typically feature deuterium or carbon-13 substitutions that conserve a minimum [M+3] mass separation from the unlabeled drug in the major ion fragments used in LC-MS/MS antifungal TDM applications [3]. This mass separation enables clear distinction between the endogenous drug and the internal standard while maintaining nearly identical chemical properties.

Table 1: Commercially Available Deuterated Internal Standards for Antifungal Drugs

Antifungal Drug Deuterated Standard Availability Typical Substitution Pattern Primary Clinical Application
Fluconazole Deuterated available [3] Minimum [M+3] mass separation Invasive candidiasis, cryptococcal meningitis
Itraconazole Deuterated available [3] Minimum [M+3] mass separation Invasive aspergillosis, blastomycosis
Voriconazole Deuterated available [3] Minimum [M+3] mass separation Invasive aspergillosis, seedosporiosis
Posaconazole Deuterated available [3] Minimum [M+3] mass separation Invasive aspergillosis, fusariosis
Isavuconazole Quantified with multiparametric methods [1] Information not specified in search results Invasive aspergillosis, mucormycosis
Ketoconazole Deuterated available [3] Minimum [M+3] mass separation Topical fungal infections (systemic use restricted)

These deuterated internal standards are supplied as certified reference materials at standardized concentrations (typically 1.0 mg/mL) and are suitable for use in clinical and diagnostic testing laboratories, hospital TDM services, and bioanalytical research facilities [3]. The conservation of chemical properties ensures that deuterated standards co-elute with their native counterparts during chromatographic separation while remaining distinguishable in the mass spectrometer, making them ideal for isotope dilution mass spectrometry.

Methodological Framework for LC-MS/MS Quantification

Sample Preparation Protocol

Specimen Requirements: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation at 1500-2000 × g for 10 minutes at 4°C. Store samples at -80°C if not analyzed immediately. The method requires only 100 µL of plasma for simultaneous quantification of multiple antifungals [1].

Protein Precipitation Procedure:

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube
  • Add appropriate volume of deuterated internal standard working solution (prepared in methanol or acetonitrile)
  • Vortex mix for 30 seconds to ensure complete incorporation of IS
  • Add 300 µL of ice-cold protein precipitation solvent (methanol:acetonitrile, 1:1 v/v)
  • Vortex vigorously for 60 seconds
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer supernatant to a clean tube or 96-well plate
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C
  • Reconstitute in 100 µL of initial mobile phase composition
  • Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes
  • Transfer to autosampler vials for LC-MS/MS analysis [1] [2]

Alternative methods may employ solid phase extraction (SPE) for enhanced clean-up of complex matrices, particularly when analyzing drugs at very low concentrations or in particularly challenging matrices [5].

LC-MS/MS Instrumental Parameters

Chromatographic Conditions:

  • Column: Reverse-phase C18 column (e.g., 100 × 2.1 mm, 1.7-2.6 µm particle size)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
  • Gradient Program: Linear gradient from 10% B to 90% B over 3-5 minutes
  • Flow Rate: 0.3-0.5 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2-10 µL [1] [2]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Temperature: 150-300°C
  • Desolvation Temperature: 300-500°C
  • Collision Gas: Argon or nitrogen
  • Detection Mode: Multiple reaction monitoring (MRM)
  • Data Acquisition: 5-minute total run time [1] [6]

Table 2: Method Validation Parameters for Multiparametric Antifungal Quantification

Validation Parameter Performance Characteristics Acceptance Criteria
Linearity Range 0.005 - 200 mg/L [1] R² > 0.99
Intra-assay Precision <10% RSD [1] CV < 15%
Inter-assay Precision <10% RSD [1] CV < 15%
Intra-assay Accuracy -2.35% bias [1] ±15% of nominal value
Inter-assay Accuracy 0.80% bias [1] ±15% of nominal value
Limit of Detection (LOD) 0.002-0.110 mg/L [1] Signal-to-noise > 3:1
Limit of Quantification (LOQ) 0.005 mg/L [1] Signal-to-noise > 10:1, accuracy ±20%, precision <20%
Matrix Effect Compensated by deuterated IS [4] Internal standard normalized matrix factor 0.8-1.2
Stability Validated under various conditions [1] ±15% of nominal value
MRM Transitions for Common Antifungal Drugs

For each antifungal drug and its deuterated internal standard, optimal MRM transitions must be established. The typical approach involves:

  • Direct infusion of individual analytes to identify precursor ions
  • Product ion scanning to identify characteristic fragments
  • Optimization of collision energies for each transition
  • Establishment of two MRM transitions per analyte for confirmation
  • Use of deuterated internal standard MRM transitions for quantification

The following diagram illustrates the complete workflow for sample preparation and analysis:

G Antifungal Analysis Workflow cluster_1 Sample Preparation cluster_2 Instrumental Analysis Plasma Plasma SamplePrep Aliquot 100 µL Plasma + Deuterated IS Plasma->SamplePrep IS IS IS->SamplePrep Precipitation Protein Precipitation with MeCN:MeOH (1:1) Centrifugation Centrifuge 14,000 × g, 10 min, 4°C Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness N₂, 40°C Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis 5-min Runtime, MRM Mode Reconstitution->LCMS Data Data Processing with Internal Standard Calibration LCMS->Data SamplePrep->Precipitation

Method Validation and Quality Assurance

Validation Parameters

Comprehensive method validation following FDA and EMA guidelines must demonstrate assay robustness across key parameters [1]. Linearity should be established across the clinically relevant range using a minimum of six calibration standards analyzed in triplicate. The lower limit of quantification (LLOQ) must demonstrate signal-to-noise ratio >10:1 with accuracy and precision within ±20%. For higher concentrations, accuracy and precision should fall within ±15% of nominal values.

Matrix effects require careful evaluation by comparing analyte response in neat solution versus spiked post-extracted matrix. Deuterated internal standards effectively compensate for suppression or enhancement effects when they co-elute with their native analogs [4]. Selectivity must be demonstrated against potentially interfering substances, including metabolites and co-medications commonly administered to the patient population.

Quality Control Procedures

Implement a comprehensive quality assurance program including:

  • Calibration curves with each batch of samples
  • Quality control samples at low, medium, and high concentrations
  • Blank samples to monitor carryover
  • Proficiency testing participation if available
  • Regular maintenance of LC-MS/MS instrumentation

Applications in Clinical Research and Therapeutic Drug Monitoring

The simultaneous quantification of multiple antifungal drugs addresses significant clinical challenges in managing invasive fungal infections. The multiparametric LC-MS/MS method enables TDM for eleven antifungal drugs and metabolites within a single 5-minute analysis, making it particularly valuable for critically ill patients with rapidly changing pharmacokinetics [1]. This comprehensive approach supports optimized antifungal therapy in several key areas:

Personalized Dosing Adjustments: TDM guided by accurate drug quantification allows clinicians to individualize antifungal regimens based on actual drug exposure rather than standardized weight-based dosing. This is particularly important for drugs like voriconazole, which demonstrates nonlinear pharmacokinetics and significant interpatient variability due to genetic polymorphisms in CYP2C19 metabolism [2].

Toxicity Prevention: Supra-therapeutic concentrations of antifungal drugs like voriconazole and flucytosine are associated with significant toxicities. Precise quantification helps maintain drug levels within therapeutic ranges, reducing the risk of adverse events while maintaining efficacy [1] [2].

Drug Interaction Management: Azole antifungals are potent inhibitors of cytochrome P450 enzymes, creating potential for numerous drug-drug interactions in critically ill patients receiving multiple medications. Simultaneous monitoring of antifungal drugs and their metabolites helps identify and manage these interactions [3].

Troubleshooting and Technical Considerations

Chromatographic Issues: Peak tailing or broadening may indicate column degradation or need for mobile phase pH adjustment. Retention time shifts suggest mobile phase composition inconsistencies or column temperature fluctuations.

Signal Instability: Noisy baselines or drifting signals may result from contaminated ion sources, mobile phase degradation, or sample carryover. Regular instrument maintenance and mobile phase preparation help maintain signal stability.

Internal Standard Abnormalities: Deviations in deuterated IS response may indicate improper addition, degradation, or lot-to-lot variability. Verify IS integrity and preparation procedures.

Matrix Effects: Despite deuterated IS compensation, extreme matrix effects may still occur with certain sample types. Evaluate extraction efficiency and consider alternative sample preparation approaches if needed.

Conclusion

Deuterated internal standards provide an essential tool for accurate quantification of antifungal drugs in clinical specimens. The protocols outlined herein enable reliable therapeutic drug monitoring, supporting optimized antifungal therapy for vulnerable patient populations. The continued development of robust LC-MS/MS methods incorporating deuterated standards will enhance personalized medicine approaches to invasive fungal infection management.

References

Comprehensive Application Notes and Protocols for Validating Bioanalytical Methods with (-)-Ketoconazole-d3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (-)-Ketoconazole-d3 and Its Analytical Applications

This compound is a deuterium-labeled isotopologue of the enantiomerically pure form of ketoconazole, specifically designed for use in bioanalytical research and drug development. This compound serves as an excellent internal standard for quantitative analysis techniques including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of three deuterium atoms into the molecular structure provides a distinct mass shift from the non-deuterated ketoconazole, enabling precise quantification without interference from the native compound or its metabolites. The molecular weight of this compound is 534.45 g/mol with the chemical formula C₂₆H₂₅D₃Cl₂N₄O₄ and CAS registry number 1217766-70-5 [1].

Ketoconazole exists as a racemic mixture of two enantiomers in commercial pharmaceutical formulations, with (-)-Ketoconazole representing one of these enantiomeric forms. The deuterated version maintains the same stereochemical configuration while offering improved analytical characteristics for quantification purposes. As regulatory requirements for bioanalytical method validation become increasingly stringent, particularly with the recent FDA guidance on bioanalytical method validation for biomarkers, the need for stable isotope-labeled internal standards like this compound has become more critical in ensuring accurate and reproducible quantification of target analytes in complex matrices [2]. The application of this compound extends throughout pharmaceutical development, from formulation stability studies to preclinical pharmacokinetic evaluations.

Method Development Strategies

Chromatographic Method Selection and Optimization

The development of a robust bioanalytical method for ketoconazole analysis requires careful selection of chromatographic conditions that effectively separate the compound from its potential degradation products and matrix interferences. Based on published literature, reverse-phase high-performance liquid chromatography (HPLC) using a C18 stationary phase has proven most effective for ketoconazole analysis. The method initially developed for ketoconazole quantification employed a mobile phase consisting of 75% methanol and 25% phosphate buffer (0.02 M, pH 7.5) at a flow rate of 2 mL/min, with detection at 231 nm for optimal sensitivity [3]. These fundamental parameters serve as an excellent starting point for method development when incorporating this compound as an internal standard.

For mass spectrometric detection, the method requires optimization of ionization parameters and mass transitions. Electrospray ionization in positive mode typically provides excellent ionization efficiency for ketoconazole and its deuterated analog. The deuterium atoms in this compound create a 3 Da mass difference from the non-deuterated compound, allowing for distinct mass transitions to be monitored simultaneously without cross-talk. When developing the chromatographic method, particular attention should be paid to the retention behavior of both the analyte and internal standard, as deuterated compounds may exhibit slightly different retention times compared to their non-deuterated analogs due to the isotope effect. This phenomenon, while typically minimal in reverse-phase systems, should be evaluated during method development to ensure proper peak assignment and integration.

Forced Degradation Studies and Stability-Indicating Method Development

Forced degradation studies are essential for demonstrating the stability-indicating capability of the analytical method and identifying the major degradation pathways of the active pharmaceutical ingredient. Research has shown that ketoconazole undergoes significant degradation under acidic hydrolytic conditions, basic hydrolytic conditions, and oxidative stress. Specifically, ketoconazole was found to be least stable at pH 1 among the pH values studied (pH 1-9), with hydrolysis and oxidation identified as the major degradation pathways [4]. These forced degradation studies provide critical information for developing a method that can separate the parent compound from its degradation products.

Table 1: Major Degradation Pathways of Ketoconazole Under Various Stress Conditions

Stress Condition Degradation Extent Major Degradation Pathway Implications for Method Development
Acidic Hydrolysis High degradation Specific acid catalysis Method must resolve acidic degradation products
Basic Hydrolysis Moderate degradation Nucleophilic attack Separation from base-induced impurities needed
Oxidative Stress High degradation Oxidation reaction Resolution from oxidative products essential
Thermal Stress Minimal to moderate Pyrolysis Typically fewer degradation products
Photolytic Stress Minimal Photodegradation Generally not a major concern

The development of a stability-indicating method for simultaneous analysis of ketoconazole and beauvericin in combination tablets demonstrated that the method could effectively resolve degradation products from both parent compounds [5]. When implementing this compound as an internal standard in such methods, it is crucial to verify that the deuterated compound undergoes similar degradation pathways at comparable rates to the non-deuterated analyte, ensuring that the internal standard correctly compensates for any analyte loss during sample processing and analysis.

Method Validation Parameters and Acceptance Criteria

Specificity, Selectivity, and Linearity

Method validation for bioanalytical procedures utilizing this compound must demonstrate reliable performance across all key validation parameters according to regulatory guidelines such as ICH M10 and FDA guidance on bioanalytical method validation [2]. Specificity experiments should establish that the method can unequivocally quantify the analyte in the presence of potential interferences, including matrix components, degradation products, and process-related impurities. For ketoconazole analysis, this is particularly important given its susceptibility to various degradation pathways as identified in forced degradation studies [5].

The linearity of the method should be established across the expected concentration range using a minimum of six concentration levels. For ketoconazole quantification in pharmaceutical formulations, the method has demonstrated excellent linearity in the range of 0.5-10 μg/mL when using UV detection [3]. When employing this compound as an internal standard, the calibration curve is typically constructed using the peak area ratio of analyte to internal standard against the nominal analyte concentration. The correlation coefficient (r) should be ≥0.99, with back-calculated concentrations of calibration standards within ±15% of nominal values (±20% at the lower limit of quantification). The minimum required dilution should be established to eliminate matrix effects while maintaining adequate sensitivity.

Accuracy, Precision, and Sensitivity

The accuracy and precision of the method must be validated using quality control samples prepared at multiple concentration levels (typically low, medium, and high) across the calibration range. For the analysis of ketoconazole in pharmaceutical tablets, recovery values of 99.6-100.2% have been achieved with a relative standard deviation of no more than 1.2% at any concentration level [5]. These parameters should be validated for both within-run and between-run variations to ensure consistent method performance over time.

Table 2: Method Validation Parameters and Acceptance Criteria for Ketoconazole Quantification

Validation Parameter Experimental Design Acceptance Criteria Reported Performance
Accuracy Recovery at 3 concentration levels (n=5) 85-115% recovery 99.6-100.2% recovery
Precision Repeatability (within-run) and intermediate precision (between-run) RSD ≤15% (≤20% at LLOQ) RSD ≤1.2%
Linearity 6 concentration levels across calibration range r² ≥0.99 r² ≥0.9982 [6]
LOD Signal-to-noise ratio of 3:1 N/A Not specified
LLOQ Lowest standard with accuracy 80-120% and precision ≤20% Sufficient for intended use 0.5 μg/mL [3]
Robustness Deliberate variations in method parameters RSD ≤5% for system suitability Meeting system suitability criteria

The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which should be established based on the intended application of the method. For ketoconazole analysis in pharmaceutical formulations, an LLOQ of 0.5 μg/mL has been achieved using HPLC-UV detection [3]. When using LC-MS/MS with this compound as internal standard, significantly lower LLOQ values can be achieved, potentially in the ng/mL range, which may be necessary for pharmacokinetic studies or analysis of low-dose formulations.

Stability Assessment and Storage Recommendations

Solution Stability and Degradation Kinetics

The stability of ketoconazole in solution is highly dependent on pH conditions, with the compound exhibiting its lowest stability at pH 1 among the pH range of 1-9 studied [4]. This pH-dependent degradation follows specific acid catalysis, with the activated complex having a negative entropy (ΔS) and the free energy of activation (ΔG) estimated to be 30 kcal mol⁻¹. These thermodynamic parameters provide important insights into the degradation kinetics and mechanisms, enabling more accurate prediction of shelf-life under various storage conditions. When using this compound as an internal standard, it is essential to verify that the deuterated compound exhibits similar stability profiles to the non-deuterated analyte to ensure accurate quantification.

Research has demonstrated that ketoconazole remains stable in extemporaneously compounded oral liquids for up to 60 days when stored at both 5°C and 25°C in the dark, with at least 93% of the initial drug concentration retained throughout the study period [7]. These findings indicate that properly formulated ketoconazole preparations can maintain adequate stability under typical storage conditions. The addition of antioxidants such as butylated hydroxytoluene (BHT) can influence stability, though increasing BHT levels from 0.05% to 0.4% has been found to adversely affect ketoconazole stability [4].

Recommended Storage Conditions and Shelf-life

Based on comprehensive stability studies, the expected shelf life of a final ketoconazole formulation at pH 7 with 0.1% butylated hydroxytoluene has been estimated to be 15 months [4]. This shelf-life prediction applies to properly formulated and stored products, emphasizing the importance of optimized formulation parameters for maximizing stability. For the deuterated internal standard this compound, the supplier recommends storage under the recommended conditions provided in the Certificate of Analysis, typically at room temperature in continental US with potential variations elsewhere [1].

Table 3: Stability of Ketoconazole Under Various Conditions

Formulation Type Storage Conditions Stability Duration Key Findings
Aqueous Formulations (pH 7) Room temperature, 0.1% BHT 15 months shelf life Optimal stability at neutral pH with appropriate antioxidant
Oral Liquids (Ora-Sweet/Ora-Plus) 5°C and 25°C, protected from light 60 days ≥93% initial concentration retained
Acidic Solutions (pH 1) Room temperature Significant degradation Least stable at pH 1, specific acid catalysis major pathway
Shampoo Formulation Not specified Method validated Microbiological assay comparable to HPLC

To ensure accurate and reliable results when using this compound, stock solutions should be prepared in appropriate solvents such as methanol or acetonitrile, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or lower for long-term storage. The stability of working solutions should be verified under typical laboratory conditions, and any observed degradation should be accounted for in the final quantification through regular preparation of fresh calibration standards.

Experimental Protocols

Standard and Sample Preparation Procedures

Preparation of Stock and Working Solutions:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
  • Dissolve with and make up to volume with HPLC-grade methanol to obtain a primary stock solution of approximately 1 mg/mL.
  • Sonicate for 5 minutes to ensure complete dissolution and mix thoroughly by vortexing for 30 seconds.
  • Prepare intermediate working solutions by appropriate serial dilution with the mobile phase or a methanol-water mixture (e.g., 50:50, v/v) to obtain concentrations suitable for calibration standards and quality control samples.
  • Store all solutions at -20°C when not in use, and allow to reach room temperature before use.

Sample Preparation for Tablet Formulations:

  • Accurately weigh and powder not less than 20 tablets using a suitable mortar and pestle.
  • Transfer an amount of powder equivalent to approximately 10 mg of ketoconazole to a 100 mL volumetric flask.
  • Add approximately 70 mL of diluent (methanol or mobile phase), sonicate for 15 minutes with occasional shaking, and dilute to volume with the same solvent.
  • Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.
  • Transfer an appropriate aliquot of the clear filtrate to a suitable vial, add a known volume of this compound working solution, and mix thoroughly before injection.
Chromatographic Conditions and System Suitability

Recommended HPLC-UV Conditions:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Methanol:phosphate buffer (0.02 M, pH 7.5) (75:25, v/v)
  • Flow Rate: 2.0 mL/min
  • Detection: UV at 231 nm
  • Injection Volume: 20 μL
  • Column Temperature: Maintained at 25°C
  • Run Time: 10-15 minutes

System Suitability Test: Prior to sample analysis, system suitability should be verified by injecting six replicates of a standard solution containing ketoconazole and this compound at the target concentration. The method should meet the following criteria:

  • Retention time: 4.9 ± 0.1 minutes for ketoconazole [3]
  • Theoretical plates: Not less than 2000 for the ketoconazole peak
  • Tailing factor: Not more than 2.0 for the ketoconazole peak
  • Resolution: Not less than 2.0 between any potentially interfering peaks
  • Relative standard deviation: Not more than 2.0% for peak area ratios of replicate injections

Workflow and Signaling Pathways

The following workflow diagram illustrates the complete process for method development and validation using this compound:

The stability assessment protocol for ketoconazole-based formulations involves multiple evaluation steps:

Troubleshooting and Technical Notes

Common Analytical Issues and Solutions

Peak Tailing and Resolution Problems: Peak tailing for ketoconazole and this compound can often be addressed by adjusting the mobile phase pH or incorporating amine modifiers such as triethylamine. If resolution between the analyte and internal standard is inadequate, consider modifying the organic modifier ratio or switching to a different batch of C18 column. The retention time of ketoconazole should be approximately 4.9 minutes under optimal conditions [3], with the deuterated internal standard typically eluting slightly earlier due to isotopic effects.

Retention Time Shifts and Sensitivity Issues: Significant retention time shifts may indicate mobile phase degradation or column aging. Prepare fresh mobile phase daily and monitor column performance using system suitability tests. For sensitivity issues with UV detection, verify the wavelength accuracy and ensure detection is performed at 231 nm for optimal sensitivity [3]. When using mass spectrometric detection, check ion source contamination and mass calibrations regularly. For quantitative applications, the relative standard deviation for replicate injections should not exceed 2.0% [5] [6].

Regulatory Considerations and Method Transfer

With the recent FDA guidance on bioanalytical method validation for biomarkers, it is essential to ensure that methods utilizing this compound comply with current regulatory expectations [2]. Although the guidance specifically addresses biomarkers, the fundamental principles of accuracy, precision, selectivity, and reproducibility apply broadly to bioanalytical methods. When transferring methods between laboratories, conduct a comparative study with a predefined acceptance criterion (e.g., ±15% for accuracy) to ensure equivalent performance. Document all method modifications and demonstrate that such changes do not adversely affect method performance through partial revalidation.

References

Comprehensive Application Notes and Protocols: Trace Analysis of Ketoconazole in Human Plasma Using Deuterated Internal Standard by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Methodology Overview

The quantitative analysis of pharmaceutical compounds in biological matrices represents a critical challenge in modern bioanalytical chemistry, particularly during preclinical and clinical development of new drug entities. Ketoconazole, a synthetic imidazole antifungal agent, has been widely used for treating superficial fungal infections, genital candidosis, and chronic mucocutaneous candidosis, especially in immunocompromised patients and those with advanced prostatic carcinoma. When administered orally at a single dose of 200 mg in adults, ketoconazole typically reaches mean peak plasma concentrations of 3–4.5 μg/mL, necessitating highly sensitive and selective analytical methods for accurate pharmacokinetic profiling [1]. The complex nature of biological samples like plasma requires sophisticated sample preparation and highly selective detection techniques to overcome matrix effects and achieve the necessary sensitivity for trace-level quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalytical applications due to its exceptional sensitivity, specificity, and capacity for high-throughput analysis. The implementation of a deuterated internal standard (d-IS) represents a crucial advancement in quantitative bioanalysis, as these isotopically labeled analogs exhibit nearly identical chemical properties to the target analyte while being distinguishable by mass spectrometry. This approach corrects for variations in sample preparation, matrix effects, and instrument performance, thereby significantly improving analytical accuracy and precision [2]. The following application notes detail the development and validation of a robust, sensitive, and specific LC-MS/MS method for the determination of ketoconazole in human plasma using deuterated ketoconazole as an internal standard, providing researchers with a reliable protocol for supporting pharmacokinetic studies and therapeutic drug monitoring.

Materials and Reagents

Chemicals and Reference Standards
  • Ketoconazole reference standard (purity 100%) should be obtained from USP or other certified reference material providers
  • Deuterated ketoconazole internal standard (ketoconazole-d4 recommended) with isotopic purity ≥99% should be acquired from specialized isotope manufacturers
  • HPLC-grade acetonitrile and methanol are required for mobile phase preparation and extraction procedures
  • High-purity formic acid (ACS reagent grade) is necessary for mobile phase modification
  • Diethyl ether (high-purity solvent) should be used for liquid-liquid extraction procedures
  • Ammonium hydroxide (ACS grade, 29.7%) is needed for plasma sample alkalinization
  • Ultrapure water (18.2 MΩ·cm resistivity) should be obtained from a Millipore purification system or equivalent
Materials and Consumables
  • Human plasma should be acquired from certified biological suppliers and stored at approximately -20°C until use
  • Disposable plasticware including non-colored plastic tips and vials is recommended to prevent leaching of contaminating metals such as Cu, Fe, Zn, and Cd that can interfere with analysis
  • Glass test tubes (silanized) should be used for the extraction procedure to minimize analyte adsorption
  • 0.22 μm PVDF syringe filters are required for filtering mobile phases
  • Microcentrifuge tubes (1.5-2.0 mL capacity) are needed for sample preparation
Preparation of Standard Solutions
  • Primary stock solution of ketoconazole (1 mg/mL): Accurately weigh 10 mg of ketoconazole reference standard and dissolve in 10 mL of methanol
  • Working standard solutions: Prepare serial dilutions in methanol:water (50:50, v/v) to cover the expected concentration range in samples
  • Internal standard working solution: Prepare deuterated ketoconazole at a concentration of 100 ng/mL in methanol:water (50:50, v/v)
  • All standard solutions should be stored at -20°C when not in use and brought to room temperature before analysis

Instrumentation and Analytical Conditions

Liquid Chromatography System

The chromatographic separation should be performed using a high-performance liquid chromatography system with the following specifications and parameters:

  • Column: BDS Hypersil C18 column (50 × 3.0 mm, 5 μm particle size) or equivalent reversed-phase column
  • Mobile phase: Acetonitrile-water-formic acid (75:25:1, v/v/v)
  • Flow rate: 0.4 mL/min (isocratic elution)
  • Injection volume: 10-20 μL
  • Column temperature: Ambient (approximately 25°C)
  • Autosampler temperature: 4-10°C
  • Run time: 2.5 minutes per injection
Mass Spectrometry Conditions

Detection should be performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The following parameters should be optimized for ketoconazole and its deuterated internal standard:

  • Ionization mode: Positive electrospray ionization (ESI+)
  • Source temperature: 150°C
  • Desolvation temperature: 350°C
  • Desolvation gas flow: 650 L/h
  • Cone gas flow: 50 L/h
  • Collision gas: Argon at a flow of 0.18 mL/min
  • Detection mode: Multiple reaction monitoring (MRM)
  • Ketoconazole transition: m/z 531.2 → 82.1 (collision energy: 25 eV)
  • Deuterated ketoconazole transition: m/z 535.2 → 86.1 (collision energy: 25 eV)
  • Dwell time: 0.1 seconds per transition

Table 1: Optimal Mass Spectrometry Parameters for Ketoconazole and Deuterated Internal Standard

Parameter Ketoconazole Deuterated Ketoconazole
Precursor Ion (m/z) 531.2 535.2
Product Ion (m/z) 82.1 86.1
Cone Voltage (V) 30 30
Collision Energy (eV) 25 25
Dwell Time (sec) 0.1 0.1

Sample Preparation Protocols

Protein Precipitation Extraction (PPT)

For rapid sample processing with acceptable recovery, protein precipitation represents a straightforward approach:

  • Aliquot 100 μL of plasma sample into a clean microcentrifuge tube
  • Add 25 μL of internal standard working solution (100 ng/mL deuterated ketoconazole)
  • Vortex mix for 30 seconds to ensure thorough homogenization
  • Add 300 μL of ice-cold acetonitrile to precipitate plasma proteins
  • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer 200 μL of the supernatant to a clean autosampler vial
  • Inject 10-20 μL into the LC-MS/MS system for analysis
Liquid-Liquid Extraction (LLE) Protocol

For enhanced sensitivity and reduced matrix effects, liquid-liquid extraction provides superior sample clean-up:

  • Transfer 100 μL of plasma sample to a glass extraction tube
  • Add 25 μL of internal standard working solution (100 ng/mL deuterated ketoconazole)
  • Add 50 μL of 0.1 M ammonium hydroxide solution to alkalinize the sample
  • Add 1 mL of diethyl ether extraction solvent
  • Vortex mix for 3 minutes to ensure complete extraction of the analyte
  • Centrifuge at 3,500 × g for 5 minutes to separate phases
  • Transfer the organic (upper) layer to a clean glass tube
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C
  • Reconstitute the residue with 100 μL of mobile phase
  • Vortex for 30 seconds and transfer to autosampler vial for analysis

Table 2: Comparison of Sample Preparation Methods for Ketoconazole in Plasma

Parameter Protein Precipitation Liquid-Liquid Extraction
Recovery (%) 85-90 102-106
Matrix Effect (%) 15-20 suppression <5 suppression
Processing Time 15 minutes 30 minutes
Cost per Sample Low Moderate
Suitability High-throughput screening High-sensitivity applications

Method Validation Results

The developed method was rigorously validated according to International Conference on Harmonization (ICH) guidelines and FDA bioanalytical method validation requirements [3]. The following validation parameters were established:

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control samples at four concentration levels (low, medium, high, and upper limit of quantification) with six replicates at each level. The results demonstrated excellent precision with relative standard deviations (RSDs) of ≤4.4% for intra-day assays and ≤8.6% for inter-day assays. The accuracy, expressed as relative error (RE), ranged from -0.6 to 1.4% for intra-day assays and -1.4 to 0.9% for inter-day assays, well within acceptable limits for bioanalytical methods [4].

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 20.0 to 10,000 ng/mL based on 100 μL of plasma. The correlation coefficient (r²) was ≥0.9985, indicating a strong linear relationship between concentration and response. The limit of detection (LOD) was established at 10 ng/mL, while the limit of quantification (LOQ) was validated at 20.0 ng/mL, providing sufficient sensitivity for monitoring ketoconazole pharmacokinetics following therapeutic dosing [4] [3].

Table 3: Method Validation Parameters for Ketoconazole in Human Plasma

Validation Parameter Result Acceptance Criteria
Linear Range 20.0 - 10,000 ng/mL -
Correlation Coefficient (r²) ≥0.9985 ≥0.995
Intra-day Precision (% RSD) ≤4.4% ≤15%
Inter-day Precision (% RSD) ≤8.6% ≤15%
Intra-day Accuracy (% RE) -0.6 to 1.4% ±15%
Inter-day Accuracy (% RE) -1.4 to 0.9% ±15%
LOD 10 ng/mL -
LOQ 20.0 ng/mL ±20% accuracy and precision
Stability Studies

Comprehensive stability experiments were conducted to ensure reliable sample handling and storage:

  • Freeze-thaw stability: Three complete freeze-thaw cycles showed no substantial effects on ketoconazole concentrations
  • Short-term temperature stability: Plasma samples remained stable at ambient temperature for 24 hours
  • Post-preparative stability: Extracted samples demonstrated stability at ambient temperature for 24 hours
  • Long-term frozen stability: Plasma samples stored at approximately -20°C showed no significant degradation for up to 2 months

Experimental Workflows and Signaling Pathways

To enhance the clarity and reproducibility of the analytical methodology, the following workflows visualize the key experimental processes using Graphviz DOT language:

Sample Preparation Workflow

SamplePrep Sample Preparation Workflow Start Start with 100 μL plasma AddIS Add 25 μL deuterated IS Start->AddIS Alkalinize Alkalinize with 50 μL 0.1M NH4OH AddIS->Alkalinize Extract Extract with 1 mL diethyl ether Alkalinize->Extract Centrifuge Centrifuge at 3500 × g for 5 min Extract->Centrifuge Transfer Transfer organic layer Centrifuge->Transfer Evaporate Evaporate to dryness under N2 Transfer->Evaporate Reconstitute Reconstitute with 100 μL mobile phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

LC-MS/MS Analysis Workflow

LCAnalysis LC-MS/MS Analysis Workflow Start Prepare samples and standards LC LC Separation Column: BDS Hypersil C18 Mobile Phase: ACN-H2O-HCOOH (75:25:1) Start->LC MS1 ESI Ionization Positive Ion Mode Precursor Ion Selection LC->MS1 Collision Collision Cell Fragmentation with Argon gas MS1->Collision MS2 Product Ion Analysis MRM Detection Collision->MS2 Data Data Acquisition and Processing MS2->Data Results Quantitative Results Data->Results

Applications in Pharmacokinetic Studies

This validated LC-MS/MS method has been successfully applied to support pharmacokinetic studies of ketoconazole in human subjects. The method's sensitivity and specificity allow for reliable quantification of ketoconazole concentrations over time, enabling the determination of key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and clearance (CL). The implementation of deuterated ketoconazole as an internal standard ensures data quality and reproducibility, which is essential for making informed decisions during drug development [1].

The method is particularly valuable for investigating food effects on ketoconazole absorption, as studies have shown that food can diminish the rate of ketoconazole absorption while reduced gastric acidity may enhance absorption. Additionally, the method can be applied to assess drug-drug interactions involving ketoconazole, which is both a substrate and potent inhibitor of cytochrome P450 3A4 enzyme, playing a significant role in clinical pharmacology studies [1].

Troubleshooting and Technical Notes

  • Signal suppression: If significant signal suppression is observed, consider optimizing the extraction procedure or incorporating additional cleaning steps in the chromatographic gradient
  • Retention time shift: Monitor column performance regularly; retention times should remain consistent at approximately 1.8 minutes for both ketoconazole and the deuterated internal standard
  • Poor precision: Ensure consistent sample preparation techniques and verify the performance of the internal standard addition; RSD values for replicates should be ≤15%
  • Carryover effects: Implement thorough autosampler needle wash procedures between injections and monitor blank samples regularly
  • Deuterated internal standard performance: Verify that the deuteration stability of the internal standard is maintained throughout sample preparation and analysis to ensure accurate quantification [2]

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for the quantification of ketoconazole in human plasma using a deuterated internal standard. The method validation data confirm excellent precision, accuracy, and sensitivity over the concentration range of 20.0 to 10,000 ng/mL, which adequately covers the expected therapeutic concentrations following clinical administration. The sample preparation protocols offer flexibility for different application needs, with liquid-liquid extraction providing superior clean-up for challenging matrices. The implementation of a deuterated internal standard significantly enhances method reliability by correcting for extraction efficiency variations and matrix effects. This validated method is suitable for supporting pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in both clinical and research settings.

References

optimizing deuterium incorporation in (-)-Ketoconazole-d3

Author: Smolecule Technical Support Team. Date: February 2026

Understanding (-)-Ketoconazole-d3

This compound is a deuterated version of the antifungal drug Ketoconazole, where specific hydrogen atoms are replaced with deuterium (a stable, heavier hydrogen isotope) [1] [2]. It is specifically the deuterated form of the levoketoconazole enantiomer [1] [2].

Its primary applications in a research setting are:

  • Tracer Studies: To track the distribution, metabolism, and fate of the molecule in biological systems [1] [2].
  • Internal Standard: For highly accurate quantitative analysis using techniques like LC-MS, GC-MS, or NMR, due to its nearly identical chemical properties to non-deuterated Ketoconazole [1] [2].

Frequently Asked Questions (FAQs)

Question Answer & Technical Guidance
What is the primary use of this compound in research? It is used as a stable isotope-labeled tracer or an internal standard for quantitative bioanalysis (LC-MS/GC-MS/NMR) [1] [2].
What is the chemical formula and molecular weight? The chemical formula is C₂₆H₂₅D₃Cl₂N₄O₄ and the molecular weight is 534.45 g/mol [1] [2].
What is the CAS Number for this compound? The CAS Registry Number is 1217766-70-5 [1] [2].
How should this compound be stored? It should be stored under the recommended conditions specified in its Certificate of Analysis, typically at room temperature [1] [2].

Troubleshooting Guide: Common Deuteration Challenges

This table outlines common challenges in deuterated compound research, drawing from general deuteration science as specific data for this compound was not found in the search results.

Problem Possible Root Cause Suggested Solution / Optimization Strategy
Low Isotopic Purity Incomplete deuteration during synthesis; presence of isotopologues/isotopomers [3] [4]. Employ precision deuteration methods that allow site-specific D-incorporation. Use high-purity deuterium sources (e.g., NaBD₄, D₂O) [4].
Metabolic Switching Deuteration at one site shifts metabolism to an alternative, potentially undesired pathway in biological systems [3]. Conduct thorough in vitro and in vivo metabolism studies early in development to identify and characterize new metabolites [3].
Unexpected PK/PD Profile Altered lipophilicity from deuterium atoms can affect absorption and distribution; changes in drug-target interactions [3]. Profile absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early. Do not assume the profile will be identical to the non-deuterated parent compound [3].
High Synthesis Cost & Complexity Traditional methods require excess reagents, high temperatures, and complex purification [5] [3]. Investigate novel synthesis platforms like Bipolar Membrane Electrodialysis (BMED), which can produce deuterated acids/bases from D₂O with high isotopic purity and lower cost [5].

Experimental Workflows

The search results confirm that this compound is used as an internal standard for LC-MS, but do not provide a detailed protocol. Below is a generalized logical workflow for its application based on standard laboratory practices.

G Start Start: Prepare Sample and Internal Standard A Spike Sample with This compound Start->A B Extract and Process Sample A->B C LC-MS/MS Analysis B->C D Data Analysis: Quantify Analyte via IS Response C->D End Report Results D->End

For researchers developing new deuteration methods, the following high-level strategy for precision deuteration, informed by recent advances, can serve as a guide.

G Step1 Define Target: Identify specific metabolic soft spot for deuteration Step2 Select Method: Choose precision deuteration strategy (e.g., organometallic complex, BMED, catalysis) Step1->Step2 Step3 Synthesize & Purify: Execute synthesis with high-purity D-sources Step2->Step3 Step4 Analyze Purity: Confirm isotopic purity using MRR, NMR, MS Step3->Step4 Step5 Validate Performance: Conduct in vitro/in vivo metabolic and efficacy studies Step4->Step5

Key Technical Considerations

When working with deuterated compounds like this compound, keep these principles in mind:

  • The Deuterium Kinetic Isotope Effect (DKIE): The C-D bond is stronger and requires more energy to break than the C-H bond. This is the primary mechanism by which deuteration can slow a drug's metabolism, potentially improving its half-life and exposure (AUC) [3].
  • Analytical Verification is Critical: Always confirm the isotopic purity of your deuterated compound using appropriate techniques. The search results mention Molecular Rotational Resonance (MRR) spectroscopy as a powerful emerging technique for distinguishing between different isotopomers and isotopologues due to its high sensitivity to moments of inertia [4].
  • Regulatory Perspective: For a deuterated drug to be approved, it must demonstrate a clear advantage over its non-deuterated counterpart in terms of efficacy, safety, or dosing frequency [3].

References

improving synthesis yield of deuterated ketoconazole

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Strategies for Deuterated Compounds

The table below summarizes two general approaches to deuterating complex molecules, which can be applied to ketoconazole.

Strategy Description Key Features / Conditions

| Late-Stage H/D Exchange [1] | Direct deuterium incorporation into the final, synthesized ketoconazole structure. | • Catalysts: Silver complexes with C,P-ligands (e.g., JohnPhos) or manganese nanoparticles [1]Deuterium Source: MeOH-d1 or D2 [1]Conditions: Can require high catalyst loading, elevated temperatures, and long reaction times (e.g., 24 hours) [1] | | De novo Synthesis [1] | Synthesis of ketoconazole from scratch using commercially available deuterated building blocks. | • Precursors: Use of deuterated versions of key intermediates like 1,2,4-triazole or the dichloroacetone moiety [1]Advantage: Potentially higher and more specific deuterium incorporation. • Challenge: Requires access to or synthesis of specialized deuterated starting materials. |

Troubleshooting Common Experimental Issues

Here are answers to some frequently asked questions that may arise during the deuterium labeling process.

  • Q: How can I confirm the success and degree of deuterium incorporation?

    • A: Mass Spectrometry (MS) is the primary tool for this. Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular mass of the deuterated product and calculate the incorporation percentage [2]. Nuclear Magnetic Resonance (NMR), particularly ¹H-NMR, is also essential. The disappearance or reduction of the signal from the proton(s) replaced by deuterium provides direct evidence of successful incorporation [2].
  • Q: What should I do if my deuterium incorporation yield is low?

    • A: Low yield can be due to several factors. For H/D exchange methods, try optimizing the reaction conditions, including catalyst type/loading, temperature, reaction time, and ensuring the purity of your deuterium source [1]. If using the de novo synthesis approach, the purity and isotopic enrichment of your deuterated building blocks are critical; any protiated impurities will dilute the final deuterium content.
  • Q: What are the key purification and characterization steps?

    • A: After the reaction, purify the product using techniques like silica gel column chromatography [3]. Final compounds should be thoroughly characterized by a combination of ¹H-NMR, ¹³C-NMR, and HRMS to confirm both chemical structure and deuterium incorporation [2] [3].

The following workflow outlines the key decision points and steps in developing a synthesis for deuterated ketoconazole.

cluster_strategy Choose Synthesis Strategy cluster_H_D H/D Exchange Path cluster_DeNovo De Novo Synthesis Path Start Start: Plan Deuterated Ketoconazole Synthesis H_D_Exchange Late-Stage H/D Exchange Start->H_D_Exchange DeNovo De Novo Synthesis (from building blocks) Start->DeNovo HD1 Select Catalyst & Source H_D_Exchange->HD1 DN1 Acquire/Synthesize Deuterated Building Blocks DeNovo->DN1 HD2 Optimize Reaction Conditions HD1->HD2 HD3 Perform H/D Exchange Reaction HD2->HD3 Purify Purify Product (e.g., Column Chromatography) HD3->Purify DN2 Execute Multi-Step Synthesis DN1->DN2 DN2->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize Success Deuterated Ketoconazole Characterize->Success

Key Considerations for Your Research

  • Isotope Effects: Remember that replacing hydrogen with deuterium can lead to kinetic isotope effects, potentially altering the reaction rates of subsequent steps and the metabolic profile of the final drug [1].
  • Safety and Monitoring: Ketoconazole is a potent inhibitor of cytochrome P450 enzymes and is associated with hepatotoxicity [4]. Adhere to strict safety protocols when handling it and its derivatives.
  • Patent Landscape: Be aware that methods for deuterating existing drugs are often covered by patents. A thorough review of the intellectual property landscape, such as patents on deuterated pharmaceuticals [5], is crucial before commercial development.

I hope this technical guide provides a solid foundation for your work. The specific catalyst, solvent, and temperature conditions for an optimal H/D exchange on ketoconazole itself appear to be an area for further experimental exploration.

References

solving isotopic purity issues in (-)-Ketoconazole-d3

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is (-)-Ketoconazole-d3 and what is its primary application in research?

    • A: this compound is a deuterated form of the antifungal agent ketoconazole, where three hydrogen atoms in the acetyl group are replaced with deuterium [1] [2]. Its primary research application is serving as an internal standard in analytical techniques like LC-MS for the precise quantification of non-deuterated ketoconazole in biological samples such as plasma [1] [2]. Its use corrects for variability in sample preparation and analysis, improving data accuracy.
  • Q2: What are the common causes of isotopic purity issues with this compound?

    • A: Isotopic purity can be compromised by:
      • Chemical Instability: The compound may undergo exchange reactions if stored in protic solvents, leading to loss of deuterium atoms [1].
      • Inadequate Storage Conditions: Improper temperature or long-term storage beyond the recommended period can lead to degradation [2].
      • Sample Preparation: The use of non-deuterated solvents or reagents during sample processing can cause hydrogen-deuterium back-exchange.
  • Q3: My experimental results show unexpected interference. Could this be related to the biological activity of this compound?

    • A: Yes. It is critical to remember that this compound retains the same potent biological activity as non-deuterated ketoconazole [1]. It is a well-characterized inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A and CYP24A1 [3] [1] [4]. If your assay involves these enzymes or their pathways (e.g., vitamin D or steroid hormone metabolism), the compound itself will exert a pharmacological effect, which is not an impurity issue but a property of the molecule that must be accounted for in your experimental design [3] [4].

Troubleshooting Guide

Issue 1: Suspected Low Isotopic Purity
  • Problem: Analytical results show a higher-than-expected signal for the non-deuterated ketoconazole mass channel, suggesting the internal standard may be contaminated or have undergone deuterium loss.
  • Solutions:
    • Verification: Confirm the isotopic purity upon receipt using high-resolution mass spectrometry (HR-MS). Commercial this compound should typically have an isotopic purity exceeding 98% [1].
    • Storage: Ensure the compound is stored as recommended by the manufacturer, often at room temperature or as specified in the Certificate of Analysis [2]. Avoid repeated freeze-thaw cycles of stock solutions.
    • Sample Handling: Prepare and store all sample solutions in deuterated or aprotic solvents (e.g., acetonitrile, deuterated methanol) to minimize hydrogen-deuterium exchange.
Issue 2: Inconsistent Recovery as an Internal Standard
  • Problem: High variability in the recovery of this compound during sample pre-treatment, leading to inaccurate quantification.
  • Solutions:
    • Extraction Optimization: The liquid-liquid extraction method is robust. Use the validated protocol: alkalinize the plasma sample and extract with ethyl acetate or diethyl ether [5] [6].
    • Protocol Adherence: Strictly follow the sample preparation steps, including vortexing and centrifugation times, to ensure consistent recovery. The recovery for ketoconazole using such methods has been shown to be over 100% [5].

Experimental Protocols & Data

Quantitative Analysis of Ketoconazole using this compound as Internal Standard

This is a validated UPLC-MS/MS method for quantifying ketoconazole in human plasma [6].

  • Sample Preparation:
    • Use carbamazepine or the deuterated standard itself as the Internal Standard (IS) [6].
    • Perform one-step liquid-liquid extraction from alkalinized plasma using ethyl acetate [6].
  • Chromatography Conditions:
    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) [6].
    • Mobile Phase: Gradient profile of acetonitrile and water.
    • Flow Rate: 0.45 mL/min [6].
    • Run Time: 1.5 minutes [6].
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI), positive ion mode [5] [6].
    • MRM Transition for Ketoconazole: m/z 531.2 → 489.3 [6].
    • Calibration Range: 5 - 15,000 ng/mL [6].

The workflow for this analytical method can be summarized as follows:

PlasmaSample Plasma Sample AddIS Add Internal Standard This compound PlasmaSample->AddIS LLE Liquid-Liquid Extraction (Alkalinize, Ethyl Acetate) AddIS->LLE UPLC UPLC Separation C18 Column, 1.5 min Runtime LLE->UPLC MS MS/MS Detection MRM: m/z 531.2→489.3 UPLC->MS Quant Quantification MS->Quant

Investigating CYP24A1-Independent Vitamin D Metabolism

This protocol is based on research that used ketoconazole to elucidate vitamin D metabolic pathways [3].

  • Objective: To demonstrate the role of CYP3A in converting 23,25,26(OH)₃D₃ to 25(OH)D₃-26,23-lactone.
  • Experimental Model: Use CYP24A1-deficient (Cyp24a1 KO) rat models or in vitro systems with recombinant human CYP3A enzymes [3].
  • Inhibition Assay:
    • Administer or incubate the precursor, 23S,25R,26(OH)₃D₃.
    • Co-administer ketoconazole (a strong CYP3A4 inhibitor) in the experimental group [3] [4].
    • Quantify the metabolite 25(OH)D₃-26,23-lactone in both control and ketoconazole-treated groups using LC-MS/MS.
  • Expected Outcome: A significant reduction in the formation of 25(OH)D₃-26,23-lactone in the presence of ketoconazole confirms the involvement of CYP3A in this metabolic step [3].

The logical relationship of the experimental design and expected outcome is shown below:

Start Precursor: 23,25,26(OH)₃D₃ Enzyme CYP3A Enzyme Start->Enzyme Metabolite Product: 25(OH)D₃-26,23-lactone Enzyme->Metabolite Normal Pathway NoMetabolite Product Formation Significantly Reduced Enzyme->NoMetabolite With Inhibitor Inhibitor + Ketoconazole (CYP3A Inhibitor) Inhibitor->Enzyme Inhibition

Key Chemical Properties & Analytical Parameters

The tables below summarize core data for this compound and its analytical methods.

Property Non-Deuterated Ketoconazole This compound
Molecular Formula C₂₆H₂₈Cl₂N₄O₄ [1] C₂₆H₂₅D₃Cl₂N₄O₄ [1] [2]
Molecular Weight 531.4 g/mol [1] 534.4 g/mol [1] [2]
CAS Number 65277-42-1 (ketoconazole) [2] 1217766-70-5 [2]
Deuterium Atoms 0 3 (on acetyl group) [1]
Parameter HPLC-MS/MS Method [5] UPLC-MS/MS Method [6]
Column C₁₈ (50 x 3 mm, 5 µm) Acquity BEH C₁₈ (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile-water-formic acid (75:25:1, v/v/v) Acetonitrile-water gradient
Retention Time ~1.8 min ~1.5 min total run time
MRM Transition 531.2 → 82.1 531.2 → 489.3
Linear Range 20.0 - 10,000 ng/mL 5 - 15,000 ng/mL

Key Technical Notes

  • Stereochemistry Matters: (-)-Ketoconazole refers to the (2S,4R) enantiomer, also known as levoketoconazole [2]. Ensure this specificity is considered if your research involves chiral interactions.
  • Beyond an Internal Standard: While its primary use is analytical, remember that this compound is also a powerful tool for probing biochemical pathways involving CYP enzymes, especially in vitamin D and steroid metabolism [3] [1].
  • Stability is Key: For consistent results, always adhere to the storage conditions provided with the product and avoid using stock solutions beyond their stability period.

References

preventing degradation of deuterated ketoconazole in storage

Author: Smolecule Technical Support Team. Date: February 2026

Ketoconazole Stability: Degradation Pathways & Storage

Ketoconazole is susceptible to several degradation pathways. The table below summarizes the major stressors and the resulting primary degradation products, which are crucial for developing a stability-indicating method.

Stress Condition Observed Major Degradation Product(s) Key Findings & Impact
Acidic Hydrolysis [1] [2] Deacetyl ketoconazole (EP Impurity-D) [2] Significant degradation occurs at low pH (e.g., pH 1). The drug substance is least stable under highly acidic conditions [3] [4].
Basic Hydrolysis [1] [2] Deacetyl ketoconazole (EP Impurity-D) [2] Degradation occurs, but the drug is generally more stable in alkaline conditions than in acidic ones [4].
Oxidative Stress [1] [2] Ketoconazole N-oxide; Other unknown impurities [2] A major degradation pathway. One study noted a different unknown oxidative degradant (RRT 0.72) as the primary product [1].
Photolysis [5] [2] Not specified Photodegradation is known to occur after prolonged light exposure (e.g., 24 hours) [5]. However, one forced degradation study detected no significant photodegradation [2].
Thermal Stress [2] Not significant No significant degradation was observed under dry heat or heat with high humidity for 3 days [2].

The relationships between these major stressors and degradation products can be visualized in the following workflow:

G cluster_stressors Degradation Stressors cluster_impurities Resulting Major Degradation Products Ketoconazole Ketoconazole Acid Acid ImpurityD Deacetyl Ketoconazole (EP Impurity-D) Acid->ImpurityD Hydrolysis Base Base Base->ImpurityD Hydrolysis Oxidant Oxidant ImpurityNoxide Ketoconazole N-oxide Oxidant->ImpurityNoxide Oxidation Light Light PhotoDegradant Photodegradation Products Light->PhotoDegradant

Storage & Handling FAQ for Researchers

Here are answers to common questions regarding the storage of deuterated ketoconazole for research purposes.

  • Q1: What are the optimal storage conditions for a deuterated ketoconazole reference standard? For long-term storage, the solid drug substance should be kept in a well-closed, light-resistant container [5]. The storage environment should be cool, dry, and at room temperature (e.g., 15-30°C) [5]. Protect the standard from moisture and light by default.

  • Q2: How does pH affect the stability of ketoconazole in solution? pH is a critical factor. Ketoconazole undergoes specific acid catalysis, meaning it is least stable at low pH (e.g., pH 1) [3] [4]. Stability increases significantly in neutral to alkaline conditions [4]. When preparing solutions for analysis, use a neutral diluent to minimize hydrolysis.

  • Q3: What is the risk of using expired or improperly stored ketoconazole in experiments? The primary risk is loss of potency, which can lead to inaccurate experimental results, such as underestimated concentration levels [5]. While less common, there is also a potential for the formation of minor degradation products that could interfere with your analysis or cause unexpected effects [5] [4].

  • Q4: Deuterated ketoconazole is available as a solution. What special precautions should I take? Aqueous solutions are particularly prone to degradation. Follow the supplier's storage instructions precisely, which typically specify refrigeration and protection from light. Note that the stability of a solution is finite; do not use it beyond its stated expiration date or if you observe any physical changes.

Experimental Protocols for Stability Assessment

For scientists developing or validating their own methods, here are core protocols for forced degradation studies and analysis based on current procedures [2].

Forced Degradation Studies (Drug Substance)

The goal is to subject the compound to exaggerated stress conditions to validate analytical methods.

  • Acidic Hydrolysis: Prepare a solution of ketoconazole in a volatile organic solvent (e.g., methanol). Add 10-20 volumes of 0.1 N HCl. Let the reaction proceed at room temperature for a pre-determined time (e.g., 24-72 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis [1] [2].
  • Basic Hydrolysis: Prepare a solution of ketoconazole and add 10-20 volumes of 0.1 N NaOH. Let the reaction proceed at room temperature. Neutralize with 0.1 N HCl before analysis [1] [2].
  • Oxidative Degradation: Prepare a solution of ketoconazole and add 3% w/v hydrogen peroxide (H₂O₂). Allow the reaction to proceed at room temperature for several hours (e.g., 4-6 hours). Analyze directly [2].
  • Photolytic Degradation: Expose the solid drug substance to light providing not less than 1.2 million Lux hours and 200 watt-hours/square meter of UV energy, as per ICH guidelines. Dissolve and analyze after exposure [2].
Analytical Method for Related Substances

The following HPLC conditions, adapted from a 2025 study on ketoconazole cream, are suitable for separating multiple known impurities and degradants [6].

  • Column: CAPCELL PAK C18 MG II (4.6 × 150 mm, 3 μm) or equivalent.
  • Mobile Phase: Gradient elution with:
    • Mobile Phase A: Mixture of acetonitrile and 0.05 M ammonium acetate, pH 6.0 (25:75).
    • Mobile Phase B: Mixture of acetonitrile and 0.05 M ammonium acetate, pH 6.0 (80:20).
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|-------------------|-------------------| | 0 | 100 | 0 | | 17 | 77 | 23 | | 30 | 60 | 40 | | 55 | 20 | 80 | | 57 | 0 | 100 | | 63 | 0 | 100 | | 65 | 100 | 0 | | 70 | 100 | 0 |
  • Flow Rate: 1.2 mL/min
  • Detection: DAD at 230 nm
  • Column Temperature: 40 °C
  • Injection Volume: 20 µL
  • Sample Preparation: For solid substances, dissolve in an appropriate solvent like isopropanol or methanol. A solvent smoothing agent can be used during dissolution to mitigate solvent effects and prevent potential degradation of the API when heating the sample [6].

Key Considerations for Deuterated Compounds

While the chemical stability of deuterated ketoconazole is expected to be very similar to its proto-form, always confirm the performance of your analytical methods with the specific compound you are using. The primary difference, the deuterium atoms, can cause a slight shift in retention time in chromatography, which must be accounted for to ensure proper peak identification and separation from impurities.

References

troubleshooting LC-MS signal for deuterated standards

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Key Takeaways
What is the most common sign of a problem with my deuterated internal standard (IS)? A decreasing IS peak area as the concentration of the unlabeled analyte increases in your calibration curve is a classic indicator of a problem, often related to ion saturation in the ESI source [1] [2].
Do deuterated internal standards always correct for matrix effects? Not always. Slight retention time differences or other factors can lead to differential matrix effects, where the analyte and its IS experience different levels of ion suppression or enhancement [3].
Can I use a calibration curve that is not linear? Yes. A quadratic or polynomial curve fit is acceptable and often necessary when the response deviates from linearity. Using an internal standard can significantly improve the linearity of the calibration [4].
What is a good alternative if a deuterated standard is not available or not performing well? For regulated studies, 13C or 15N-labeled IS are preferred as they avoid the slight chromatographic shifts and stability issues sometimes seen with deuterated standards. For non-regulated work, a structural analogue with similar hydrophobicity and ionization properties can be used [5] [6].

Troubleshooting Guide: Common Problems & Solutions

The following table summarizes the symptoms, likely causes, and corrective actions for the most frequent issues encountered with deuterated internal standards.

Symptom Likely Cause Corrective Actions

| Decreasing IS response with increasing analyte concentration [1] [2] | Saturation / Ion Competition: The high concentration of analyte saturates the droplet surface in the ESI source, limiting the IS's ability to ionize. | • Dilute the sample (e.g., by a factor of 10) [1] [2]. • Increase the concentration of the IS to match the mid-level calibrator [1] [2] [5]. | | Poor accuracy and reproducibility, especially at low concentrations, even with a deuterated IS [3] | Differential Matrix Effects: The analyte and its IS, despite being chemically identical, are affected differently by co-eluting matrix components. | • Improve chromatographic separation to move analyte/IS away from the region of ion suppression [3]. • Use a different dilution matrix identified through mixing studies [3]. | | Non-linear calibration curve for the analyte [1] [4] | Source Saturation & Non-Ideal IS Behavior: At high concentrations, the ion source's response reaches a maximum. The internal standard may not be fully correcting for this. | • Apply a quadratic or polynomial calibration curve fit [4]. • Implement the corrective actions for IS response decrease listed above. | | Low or variable IS response across all samples [5] [7] | Preparation or Instrument Issues: Human error in addition, autosampler injection problems, or a drop in instrument sensitivity. | • Check for consistent IS addition during sample prep [5]. • Inspect the LC-MS system for needle clogging or injection volume inconsistencies [5]. • Use the analyte/IS ratio for quantification, as it may correct for general instrument sensitivity loss [7]. |


Experimental Protocols for Diagnosis

Here are detailed methodologies for key experiments to pinpoint the root cause of signal problems.

Protocol: Investigating Ion Saturation

This experiment helps confirm if a high analyte concentration is suppressing your internal standard signal [1] [2].

  • Step 1: Prepare a calibration curve as usual, with a fixed concentration of deuterated internal standard in all samples.
  • Step 2: In your data processing software, plot two things:
    • Analyte Peak Area vs. Nominal Concentration: The curve will likely show deviation from linearity at higher concentrations.
    • Internal Standard Peak Area vs. Nominal Analyte Concentration: If ion saturation is occurring, you will observe a clear decrease in the IS peak area as the analyte concentration increases.
  • Step 3: If this pattern is observed, implement the corrective actions listed in the troubleshooting table, such as sample dilution or increasing IS concentration.
Protocol: Testing for Matrix Effects

This post-column infusion experiment helps visualize whether ion suppression is occurring in your chromatographic method and if it affects your analyte and IS equally [1] [2].

  • Step 1: Set up your LC system with the analytical column and a mobile phase running at the standard flow rate.
  • Step 2: Using a T-connector, mix the column effluent with a continuous infusion of your analyte and deuterated IS, introduced post-column via a syringe pump.
  • Step 3: Inject a blank, processed sample matrix (e.g., plasma) into the LC system.
  • Step 4: Observe the baseline signal of your analyte and IS in the mass spectrometer. A dip or peak in the baseline at the retention time of your compounds indicates ion suppression or enhancement caused by the matrix.
  • Step 5: If a suppression/enhancement peak is observed, but your analyte and IS are equally affected (the ratio remains constant), the deuterated IS is doing its job. If they are affected differently (differential effect), you need to improve chromatographic separation to move your peaks away from the suppressing matrix components [3].

The following diagram illustrates the logical workflow for diagnosing and resolving these LC-MS signal issues.

Start Start: Suspected Deuterated Standard Signal Issue A Plot IS Peak Area vs. Analyte Concentration Start->A B Does IS response decrease as analyte increases? A->B C Symptom: Poor accuracy/ reproducibility at low levels B->C No E Diagnosis: Likely Ion Saturation in ESI Source B->E Yes F Diagnosis: Likely Differential Matrix Effects C->F D Symptom: Overall low or variable IS response G Diagnosis: Preparation Error or Instrument Issue D->G H Action: Dilute sample, increase IS concentration, optimize gas settings E->H I Action: Improve chromatographic separation or change dilution matrix F->I J Action: Check IS addition steps and inspect LC-MS instrument G->J

References

method transfer for (-)-Ketoconazole-d3 based assays

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Evidence-Based Answer & Key Findings
What is the primary mechanism of action of Ketoconazole? It inhibits fungal CYP450 enzymes (like CYP51), preventing ergosterol synthesis [1]. It also inhibits mammalian CYP450s (CYP3A4, CYP2D6, aromatase/CYP19), affecting steroid hormone metabolism [1] [2].
What are critical parameters for a cell-free aromatase (CYP19) inhibition assay? Use recombinant human aromatase and a fluorescent substrate (e.g., MFC). IC₅₀ for Ketoconazole in this system is 2.3 µM. Ensure intra-assay CV% < 3% and inter-assay CV% < 10% for reproducibility [2].
How do results from cell-based and cell-free assays for aromatase inhibition compare? Cell-based assays can show greater potency (IC₅₀ for Ketoconazole ~0.35 µM) due to metabolites, cytotoxicity, or effects on aromatase gene expression. Cell-free assays directly measure enzyme interaction [2].
Can Ketoconazole affect other cytochrome P450 enzymes relevant to drug metabolism? Yes. It is a potent non-competitive inhibitor of CYP1A and CYP3A activities. Combined exposure with other compounds can lead to synergistic inhibition of CYP3A activity [3].
What are the metabolic pathways of Ketoconazole that should be considered? Ketoconazole undergoes extensive hepatic metabolism primarily by CYP3A4, producing over 28 metabolites. Bioactivation involves piperazine ring oxidation to reactive iminium ions [4].

Troubleshooting Guide for Common Experimental Issues

Problem Area Potential Cause Suggested Solution
Inconsistent IC₅₀ Values Differences between cell-free and cell-based assay systems [2]. Run both assay types in parallel. In cell-based assays, perform additional tests (cytotoxicity, effects on enzyme expression) to confirm the mechanism [2].
High Background or Low Signal in CYP450 Assays Non-specific binding or interference from compound/metabolites [3]. Include controls for non-specific inhibition. For cell-based assays, verify the absence of estrogenic compounds in the medium that could skew proliferation readings [2].
Unexpectedly High Inhibition Potency Metabolites of Ketoconazole may be more potent than the parent compound [2]. Consider the metabolic capacity of your assay system. The results from a cell-based assay with metabolic activity may more accurately reflect the in vivo physiological state [2].
Poor Chromatographic Separation (HPLC) Suboptimal mobile phase or column conditions [5]. Use a C-18 column with a mobile phase of 0.4% diisopropylamine in methanol and 0.5% ammonium acetate in water (90:10, pH 6.5 with acetic acid). Detection at 263 nm [5].

Detailed Experimental Protocols

Cell-Free Aromatase Inhibition Assay (Direct Measurement)

This protocol is adapted from a study evaluating aromatase activity [2].

  • Principle: A recombinant human aromatase enzyme converts a fluorescent substrate, and the increase in fluorescence is measured. Inhibitors reduce this signal.
  • Key Materials:
    • Recombinant human aromatase (CYP19)
    • Fluorescent substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC)
    • NADPH-generating system
    • Test compound (e.g., Ketoconazole) and reference inhibitor (e.g., Aminoglutethimide)
    • 96-well plate reader capable of fluorescence detection
  • Procedure:
    • Prepare a reaction mixture containing the recombinant aromatase, NADPH system, and the fluorescent substrate MFC in a suitable buffer.
    • Pre-incubate the test compound at various concentrations with the enzyme and cofactor for a set time.
    • Initiate the reaction by adding the substrate.
    • Incubate for a predetermined time (e.g., 30-60 minutes) and measure the fluorescence.
    • Calculate enzyme activity and determine the IC₅₀ value using non-linear regression analysis of the dose-response data.
Cell-Based Aromatase Inhibition Assay (Indirect Measurement)

This protocol uses the MCF-7 BUS cell line [2].

  • Principle: In an estrogen-deprived medium, the proliferation of estrogen receptor-positive MCF-7 BUS cells depends on the conversion of testosterone to estrogen by endogenous aromatase. Inhibition of aromatase reduces cell proliferation.
  • Key Materials:
    • MCF-7 BUS cells
    • Phenol-red free Dulbecco's Modified Eagle Medium (DMEM)
    • Charcoal-stripped Fetal Bovine Serum (FBS)
    • Testosterone
    • Test compound (e.g., Ketoconazole)
    • Cell proliferation assay kit (e.g., MTT)
  • Procedure:
    • Culture MCF-7 BUS cells in phenol-red free DMEM supplemented with charcoal-stripped FBS to remove steroids.
    • Seed cells into multi-well plates and allow to attach.
    • Treat cells with a fixed concentration of testosterone (e.g., 10 µM) and varying concentrations of the test compound.
    • Incubate the cells for 5 days, refreshing the medium and compounds as needed.
    • Measure cell proliferation using the MTT assay according to the manufacturer's instructions.
    • The reduction in proliferation, relative to wells with testosterone only, indicates aromatase inhibition. Calculate the IC₅₀ value from the dose-response curve.

Experimental Pathways and Workflows

The diagrams below outline the core mechanisms and experimental flows for Ketoconazole assays.

architecture cluster_cell_free Cell-Free (Direct Measurement) cluster_cell_based Cell-Based (Indirect Measurement) Start Assay Setup CellFree Cell-Free Assay Start->CellFree CellBased Cell-Based Assay Start->CellBased CF1 Incubate recombinant aromatase enzyme with substrate (MFC) CellFree->CF1 CB1 Culture MCF-7 BUS cells in estrogen-free medium CellBased->CB1 CF2 Add Ketoconazole and NADPH system CF1->CF2 CF3 Measure fluorescence from dealkylated product CF2->CF3 CF4 Calculate IC₅₀ (~2.3 µM) CF3->CF4 CB2 Add Testosterone (as aromatase substrate) CB1->CB2 CB3 Add Ketoconazole CB2->CB3 CB4 Measure cell proliferation after 5 days (MTT assay) CB3->CB4 CB5 Calculate IC₅₀ (~0.35 µM) CB4->CB5

Key Technical Notes

  • Assay Selection is Critical: The choice between cell-based and cell-free assays depends on your goal. Cell-free is best for measuring direct enzyme inhibition, while cell-based provides a more physiologically relevant context that includes metabolism and cellular uptake [2].
  • Consider Metabolites: Ketoconazole is extensively metabolized, and some of its effects, especially in cellular systems, may be mediated by its metabolites [2] [4].
  • Reproducibility: Adhere to strict validation parameters. The cell-free aromatase assay showed excellent reproducibility with an intra-assay coefficient of variation of 2.8% [2].

References

handling and storage conditions for deuterated azole antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling of Azole Antifungals: A Baseline Guide

The table below summarizes storage conditions for representative, non-deuterated azole antifungals, which can serve as an initial reference point.

Antifungal Agent Formulation Recommended Storage Conditions Key Considerations & Handling Precautions

| Isavuconazonium (Cresemba) [1] | Intravenous Vial | 2°C to 8°C (36°F to 46°F) [1] | • Store unreconstituted vials refrigerated. • Following dilution, the IV formulation may form precipitate and must be administered through an in-line filter [1]. | | Isavuconazonium (Cresemba) [1] | Capsules | 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C to 30°C (59°F to 86°F) [1] | • Store in the original packaging to protect from moisture [1]. | | Fluconazole (as a model azole) [2] | Antifungal Powder | 20°C to 25°C (68°F to 77°F) [2] | • Store in a tight, light-resistant container. • Keep in a cool, dry place. • Protect from light, moisture, and extreme temperatures. High humidity can cause hydrolysis, and light exposure can lead to photodegradation [2]. |

Critical Considerations for Deuterated Azoles

For novel deuterated azole compounds, the established guidelines above are a starting point. You must account for the following factors:

  • Potential for Altered Stability: Deuteration can change the metabolic profile and chemical stability of a compound. The storage conditions for a protiated (non-deuterated) version may not be optimal for its deuterated analog [3].
  • Risk of Metabolic Switching: Research indicates that deuteration can sometimes cause "metabolic switching," where metabolism shifts to an alternative, non-deuterated site on the molecule. This underscores the need for thorough stability testing of your specific compound [3].
  • Lack of Established Data: As emerging research chemicals, deuterated azoles like the "deuterated diphenyl azole alcohol-based CYP51 inhibitors" mentioned in the literature will not have manufacturer-recommended storage guidelines. The responsibility for determining their optimal handling conditions lies with the researcher [4].

Recommended Experimental Protocol for Stability Testing

Since definitive data is unavailable, you should establish stability profiles for your specific deuterated azole compounds. The workflow below outlines a general protocol for stability testing.

Start Start: Prepare Deuterated Azole Sample A Define Storage Condition Sets Start->A B Long-Term Stability Testing (Recommended Storage Temp) A->B C Accelerated Stability Testing (Elevated Temp & Humidity) A->C D Stress Testing (Extreme Conditions) A->D E Sample at Predefined Timepoints B->E C->E D->E F Analyze Sample Integrity E->F G Establish Storage Guidelines F->G Data Supports End End: Document Protocol G->End

Experimental Workflow for Stability Testing

  • Define Storage Condition Sets: Expose samples of your deuterated azole to various controlled environments. Suggested conditions include:

    • Long-Term Stability: The recommended storage temperature for the non-deuterated parent compound (e.g., 2-8°C for IV forms, 20-25°C for oral forms) [1].
    • Accelerated Stability: Elevated temperature (e.g., 40°C ± 2°C) and high relative humidity (e.g., 75% ± 5% RH) to simulate aging [2].
    • Stress Testing: Extreme conditions like strong light (for photostability), acid/base (for hydrolysis), and oxidants to understand degradation pathways [2].
  • Sample at Predefined Timepoints: Remove samples from each condition at set intervals (e.g., 1, 3, 6 months for long-term; 1, 3, 6 months for accelerated).

  • Analyze Sample Integrity: Use techniques like HPLC-MS to assess:

    • Potency: Concentration of the active deuterated compound.
    • Purity: Appearance and quantity of any degradation products.
    • Physical Characteristics: Changes in color, state, or dissolution.
  • Establish Storage Guidelines: Based on the data, determine the maximum allowable degradation under each condition to define safe storage parameters and shelf-life for your compound.

Frequently Asked Questions (FAQs)

  • Q1: Why can't I simply use the storage conditions of the non-deuterated parent drug?

    • A: While this is a sensible starting point, deuteration alters the carbon-hydrogen bond strength and can affect the molecule's chemical reactivity and metabolic pathways. These changes can, in turn, influence its physical and chemical stability, making it potentially more or less susceptible to degradation from heat, light, or moisture [3].
  • Q2: What is the single most critical factor to control when storing azole antifungal powders?

    • A: Moisture is a primary concern. Azole compounds can be susceptible to hydrolysis, which degrades the active ingredient. Always store powders in airtight containers with desiccants and control humidity in the storage environment [2].
  • Q3: Our deuterated azole powder changed color. What should we do?

    • A: A color change is a strong visual indicator of degradation. Do not use the material for experiments. Isolate the affected batch and perform analytical testing (e.g., TLC, HPLC) to confirm identity and purity before making any decisions on its use.

References

addressing matrix effects in deuterated internal standard methods

Author: Smolecule Technical Support Team. Date: February 2026

Why Deuterated Internal Standards Sometimes Fail

It is a common misconception that a DIS will always perfectly correct for matrix effects. The table below summarizes the specific failure modes and their underlying causes.

Failure Mode Root Cause Analytical Consequence
Differential Matrix Effects [1] [2] Slight retention time shifts between the analyte and its DIS due to the deuterium isotope effect, causing them to elute in regions of differing ion suppression. The analyte and internal standard experience different levels of ion suppression/enhancement, making the peak area ratio an unreliable measure of concentration.
Inherent Property Differences [1] Deuterium substitution can alter the acidity (pKa) and other physicochemical properties of the molecule, changing its ionization efficiency compared to the analyte. Even with perfect co-elution, the analyte and DIS may ionize with different efficiencies, especially in the presence of a sample matrix.
Insufficient Compensation [1] An unexplained mechanism, not reliant on retention time, can cause differential ionization. A carbon-13 labeled standard may be required for proper correction. The DIS fails to correct for matrix effects, leading to inaccurate quantification, as confirmed by failed method validation experiments like mixing studies.

How to Detect and Diagnose the Problem

Before solving the issue, you must confirm that differential matrix effects are present. Here are two key experimental approaches.

1. Post-Extraction Spiking and Mixing Study [1] [3] This method compares signal responses to identify matrix-related inaccuracies.

  • Procedure:
    • Prepare three samples: a neat solution of the analyte in mobile phase, a blank matrix sample spiked with the analyte after extraction, and a real sample.
    • Spike the same known amount of analyte and DIS into all three samples.
    • Inject the samples and compare the peak areas and analyte/DIS peak area ratios.
  • Interpretation: If the peak area ratio in the real sample significantly differs from the neat and post-spiked samples, it indicates that matrix effects are impacting the analyte and DIS differently. A successful method requires finding a dilution matrix where the recoveries match [1].

2. Post-Column Infusion [3] This technique helps you visualize regions of ion suppression/enhancement throughout the chromatographic run.

  • Procedure:
    • Infuse a constant concentration of your analyte and DIS directly into the MS detector post-column using a syringe pump.
    • Inject a blank, extracted sample matrix into the LC system.
    • Monitor the MS signal for the infused compounds over time.
  • Interpretation: A dip or rise in the baseline signal indicates a region of ion suppression or enhancement, respectively. If the retention times of your analyte and DIS fall within such a region, and are slightly separated, you have identified the source of the problem [2].

Troubleshooting and Solution Strategies

Once a problem is diagnosed, you can implement the following strategies.

1. Optimize Chromatography to Ensure Co-Elution The primary goal is to make the analyte and DIS co-elute perfectly, ensuring they experience identical matrix conditions [3].

  • Action: Adjust chromatographic parameters (column type, mobile phase composition, pH, temperature, gradient profile) to minimize the retention time difference between the analyte and its DIS. The aim is to have them elute in a "clean" region with minimal ion suppression.

2. Consider Alternative Internal Standards If a deuterated standard continues to fail, evaluate a different type of internal standard.

  • Stable Isotope-Labeled Standards with 13C or 15N: These are superior to deuterated standards because the carbon-13 isotope does not create a measurable retention time shift or alter the compound's physicochemical properties, leading to better co-elution and more accurate correction [1].
  • Structural Analogs or Post-Column Infused IS:
    • A well-chosen structural analogue that co-elutes with the analyte can be an effective, though less ideal, substitute [3].
    • For highly complex mixtures (e.g., metabolomics, dissolved organic matter analysis), Post-Column Infusion of an Internal Standard (PCI-IS) is a innovative solution. A standard is infused after the column, and its signal is used to correct for retention-time-dependent matrix effects across all analytes [4].

3. Refine Sample Preparation and Dilution Simplifying the sample matrix can reduce the source of the problem.

  • Action: Improve sample clean-up protocols to remove more interfering compounds. Alternatively, employ sample dilution to reduce the concentration of matrix interferents. This is only feasible if the assay sensitivity is high enough to accommodate the dilution [3].

The following workflow summarizes the key troubleshooting process:

Start Suspected Matrix Effects Detect Detect via Post-Extraction Spiking or Mixing Study Start->Detect Diagnose Diagnose with Post-Column Infusion Detect->Diagnose Problem Confirmed: Analyte and DIS do not co-elute in regions of ion suppression Diagnose->Problem Solution1 Strategy 1: Optimize Chromatography Problem->Solution1 Solution2 Strategy 2: Use Alternative Standard (13C-labeled or PCI-IS) Problem->Solution2 Solution3 Strategy 3: Improve Sample Preparation/Dilution Problem->Solution3 End Accurate Quantification Solution1->End Solution2->End Solution3->End

Key Takeaways for Robust Methods

  • DIS are not a universal fix: Method validation must include specific tests for matrix effects, as DIS can fail due to subtle physicochemical differences [1] [2].
  • Chromatographic resolution is critical: The core of solving differential matrix effects often lies in achieving perfect co-elution of the analyte and its standard [3].
  • Consider advanced alternatives: For stubborn issues or highly complex samples, techniques like Post-Column Infused Internal Standards (PCI-IS) or switching to 13C-labeled analogs can provide a more robust solution [4].

References

Troubleshooting Guide: Ketoconazole Synthesis & Scale-Up

Author: Smolecule Technical Support Team. Date: February 2026

Here are common challenges and solutions based on published ketoconazole research:

Challenge Possible Cause Troubleshooting Steps
Low Product Yield Inefficient crystallization process, unsuitable solvent system, product loss during transfer [1]. Optimize cooling rate and supersaturation (MSZW); use acetone-water (4:6 v/v) or pure ethanol as solvent; scale parameters from lab-scale [1].
Poor Chiral Purity / Separation Racemic mixture in starting material or final product; ineffective chiral separation method [2]. Use a pre-separated chiral starting material; employ chiral chromatography with OZ-RH column or capillary electrophoresis with TMβCD and SDS [2] [3].
Impurities or Incorrect Solid Form Formation of undesired polymorphs, hydrates, or solvates; incomplete reaction [1]. Strictly control crystallization parameters (solvent, temperature, cooling rate); use PXRD to verify solid form purity [1].
Poor Aqueous Solubility / Dissolution Inherent lipophilicity of BCS Class II drug [1]. Consider cocrystal formation (e.g., with Fumaric Acid); use controlled precipitation to create modified powder with enhanced dissolution [4] [1].
Hepatotoxicity Concerns (for in-vivo studies) Metabolite-induced cytotoxicity [5]. Consider cocrystal formulation (e.g., KTZ-FUM) shown to improve biocompatibility in vitro and in vivo [1].

Frequently Asked Questions (FAQs)

  • Q: What is the most effective method for the chiral separation of ketoconazole stereoisomers?

    • A: Two effective methods are chiral liquid chromatography using a CHIRALCEL OZ-RH column [3] and capillary electrophoresis. For electrophoresis, the optimized conditions are: 10 mM phosphate buffer (pH 2.5) containing 20 mM heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD) as the chiral selector and 5 mM sodium dodecyl sulfate (SDS), with an applied voltage of 25 kV [2]. This method can resolve all four stereoisomers in under 17 minutes.
  • Q: How can I scale up the production of a ketoconazole cocrystal with high yield and purity?

    • A: A successful lab-scale (1g batch) cocrystallization of Ketoconazole with Fumaric Acid (KTZ-FUM) has been reported [1]. The key is a controlled cooling crystallization process.
      • Solvent: Use an acetone-water mixture (4:6 v/v) or pure ethanol.
      • Concentration: Dissolve KTZ at a concentration of 100 mg/mL.
      • Process: Heat the mixture to no more than 60°C to ensure complete dissolution of both KTZ and Fumaric Acid, then cool to room temperature to induce nucleation.
      • Yield: This method can achieve yields up to 90%, producing a pure, single-phase cocrystal as confirmed by Powder X-ray Diffraction (PXRD) [1].
  • Q: Are there any scalable methods to improve the dissolution rate of ketoconazole?

    • A: Yes, the controlled precipitation particle engineering technology has been successfully scaled up to kilogram-scale [4]. This process generates a modified crystalline powder of ketoconazole that exhibits a significantly enhanced dissolution rate. The resulting powder is stable and can be formulated into tablets using conventional high-speed tableting equipment, with the final product showing more than double the bioavailability compared to commercial tablets [4].

Experimental Protocols

Protocol 1: Capillary Electrophoresis for Chiral Separation of Ketoconazole

This protocol is adapted from the research for separating ketoconazole stereoisomers [2].

  • Principle: Separates enantiomers based on their differential interaction with a chiral selector (TMβCD) in an electrophoretic system.
  • Buffer: 10 mM Phosphate Buffer, pH 2.5, containing 20 mM TMβCD and 5 mM SDS. Add 1% (v/v) methanol.
  • Capillary: Fused silica, with specified dimensions (consult original method for details).
  • Injection: Hydrodynamic, for 5 seconds.
  • Voltage: 25 kV.
  • Temperature: 25 °C.
  • Detection: UV detection at an appropriate wavelength.

The workflow for this chiral separation method is as follows:

Start Prepare Sample and Buffer A Fill Capillary with Run Buffer Start->A B Hydrodynamic Injection (5 seconds) A->B C Apply Voltage (25 kV, 25°C) B->C D Stereoisomer Separation in Capillary C->D E UV Detection D->E End Data Analysis: Identify (-)-Ketoconazole E->End

Protocol 2: Scale-up of Ketoconazole-Fumaric Acid Cocrystal (KTZ-FUM)

This protocol is adapted from the cocrystal scale-up study [1].

  • Principle: Cocrystallization via cooling to form a 1:1 cocrystal of Ketoconazole and Fumaric Acid to enhance solubility and bioavailability.
  • Stoichiometry: Use a 1:1 molar ratio of KTZ to Fumaric Acid.
  • Solvent: Acetone-water mixture (4:6 v/v) or pure ethanol.
  • Concentration: Dissolve KTZ at a concentration of 100 mg/mL in the chosen solvent.
  • Procedure: Heat the mixture to 60°C with stirring until all solids are completely dissolved. Then, cool the solution to room temperature at a controlled, moderate rate to allow for the formation of the cocrystal.
  • Isolation: Filter the resulting solid and dry it under appropriate conditions.
  • Characterization: Confirm the formation of the pure cocrystal using Powder X-Ray Diffraction (PXRD) and compare the pattern to the reference data [1].

References

comparison of deuterated vs non-deuterated ketoconazole in assays

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Comparison

Feature Non-Deuterated Ketoconazole Deuterated Ketoconazole (e.g., (-)-Ketoconazole-d3)
Primary Application Antifungal medication; drug metabolism/interaction research [1] [2] Research chemical: internal standard for analytics, metabolic tracer [3] [4]
Chemical Formula C₂₆H₂₈Cl₂N₄O₄ [2] C₂₆H₂₅D₃Cl₂N₄O₄ [3] [4]
Molecular Weight 531.43 g·mol⁻¹ [2] 534.4 g·mol⁻¹ [3] [4]
Deuterium Atoms 0 3 (on the acetyl methyl group) [3] [4]
Key Pharmacological Action Inhibits fungal CYP450 enzymes (e.g., lanosterol 14α-demethylase), disrupting ergosterol synthesis [1] [2] Retains same pharmacological activity as the non-deuterated form [4]
Metabolic Stability Extensively metabolized in the liver, primarily by CYP3A4, into multiple metabolites [1] [5] Enhanced metabolic stability due to the Deuterium Isotope Effect; slower breakdown of C-D bonds [4]
Role in Experiments The active drug substance and substrate for metabolism studies A tool to track the fate of the parent drug and study its own metabolic pathways [5]

Experimental Applications and Protocols

Deuterated ketoconazole is invaluable in specific research contexts. Here are the detailed methodologies for its key applications.

Use as an Internal Standard in LC-MS/MS Bioanalysis

This protocol ensures accurate quantification of ketoconazole in biological samples like plasma [3] [4].

  • Step 1: Sample Preparation. Spike a known, precise amount of deuterated ketoconazole (e.g., 50 µL of a 100 ng/mL solution in methanol) into 100 µL of the plasma sample before processing.
  • Step 2: Protein Precipitation. Add 300 µL of cold acetonitrile to the plasma to precipitate proteins. Vortex mix vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
  • Step 3: Liquid Chromatography (LC). Inject a portion of the clean supernatant into the LC system. Separation is typically achieved using a reversed-phase C18 column with a gradient mobile phase of water and acetonitrile, both containing 0.1% formic acid.
  • Step 4: Tandem Mass Spectrometry (MS/MS). Detect the compounds using multiple reaction monitoring (MRM). The deuterated standard experiences a predictable mass shift, allowing it and the analyte to be monitored independently without interference.
  • Data Analysis: The concentration of non-deuterated ketoconazole in the sample is calculated based on the ratio of its peak area to the peak area of the deuterated internal standard, correcting for recovery and ion suppression.
Metabolite Identification and Profiling

Deuterated ketoconazole helps comprehensively map the metabolic fate of the drug [5].

  • Step 1: Incubation. Incubate both non-deuterated ketoconazole and ketoconazole-d8 (a more heavily deuterated version useful for mass shift analysis) separately with human or mouse liver microsomes in the presence of NADPH cofactor.
  • Step 2: Metabolomics-Based Profiling. Analyze the samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). Use a non-targeted approach to detect as many ions as possible.
  • Step 3: Multivariate Data Analysis. Process the LC-HRMS data with statistical methods like Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA). This identifies ions that are significantly different between the incubated and control samples, highlighting potential metabolites.
  • Step 4: Structural Elucidation. Focus on the top-ranking ions from the OPLS-DA model. Use their accurate mass and characteristic fragment ions (e.g., m/z 255.0082, a key dichlorophenyl-imidazole fragment) to propose chemical structures for the metabolites.

The workflow for this metabolomics-guided profiling is illustrated below.

Start Start: Incubate Ketoconazole and Ketoconazole-d8 LC_HRMS LC-HRMS Analysis Start->LC_HRMS Data_Processing Multivariate Data Analysis (OPLS-DA) LC_HRMS->Data_Processing Ion_Selection Extract Top-Ranking Ions as Potential Metabolites Data_Processing->Ion_Selection MSMS MS/MS Fragmentation Ion_Selection->MSMS ID Structural Elucidation of Metabolites MSMS->ID

Performance Summary and Key Differentiator

  • Analytical Utility: The primary advantage of deuterated ketoconazole is its use as a stable isotope-labeled internal standard in quantitative bioanalysis, improving accuracy and precision [3] [4].
  • Metabolic Studies: The Deuterium Isotope Effect (DIE) is the key differentiator. Replacing hydrogen with deuterium in the acetyl group creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down the rate of metabolic reactions that break this bond, such as oxidative dealkylation, thereby altering the metabolic profile and increasing the compound's stability in experimental systems [4].

References

(-)-Ketoconazole-d3 versus other deuterated antifungal internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated Internal Standards for LC-MS/MS Analysis

Internal Standard Corresponding Drug Application Context
Ketoconazole-d4 [1] Ketoconazole Online SPE LC-MS/MS method for therapeutic drug monitoring (TDM)
Cyclosporine A-d4 [1] Cyclosporine A Online SPE LC-MS/MS method for TDM
Tacrolimus-13C-d2 [1] Tacrolimus Online SPE LC-MS/MS method for TDM
Sirolimus-13C-d3 [1] Sirolimus Online SPE LC-MS/MS method for TDM
Everolimus-d4 [1] Everolimus Online SPE LC-MS/MS method for TDM
Mycophenolic Acid-d3 [1] Mycophenolic Acid Online SPE LC-MS/MS method for TDM

Detailed Experimental Protocol

The methodology from the identified study provides a robust template for using these deuterated standards [1].

  • Sample Preparation:
    • Precipitation: Proteins were precipitated using a working solution of zinc sulfate in methanol. For a 50 μL sample (whole blood for most drugs, plasma for Mycophenolic Acid), the protocol involved adding 125 μL of water for hemolysis, vortexing, and a 2-minute incubation. Then, 375 μL of the working solution (containing the internal standards) was added [1].
    • Centrifugation: The mixture was vortexed, incubated for 10 minutes at room temperature, and then centrifuged at 15,000 g for 10 minutes. The supernatant was transferred for analysis [1].
  • Instrumentation and Chromatography:
    • System: Shimadzu Prominence HPLC system with an online solid-phase extraction (SPE) column and a phenyl-hexyl analytical column [1].
    • Online SPE: A column-switching valve was used. The sample was first loaded onto the SPE column with an aqueous buffer for one minute for purification. The valve then switched to elute the analytes from the SPE column onto the analytical column using a methanolic buffer for separation [1].
  • Mass Spectrometric Detection:
    • Analysis: Detection was performed using a mass spectrometer. The use of stable isotope-labeled internal standards for each drug was critical to compensate for matrix effects and ensure accurate quantification [1].
  • Method Validation:
    • The protocol followed international guidelines (NCCLS, FDA). The method was validated for its lower limit of quantification, linearity across a specified concentration range, intra- and inter-assay precision (Coefficient of Variation, CV), accuracy, and recovery [1].

The workflow for this analytical method is summarized below.

SamplePrep Sample Preparation SP1 Add water, vortex, incubate SamplePrep->SP1 SP2 Add working solution (with Internal Standards) SP1->SP2 SP3 Vortex, incubate, centrifuge SP2->SP3 SP4 Transfer supernatant SP3->SP4 LCMS LC-MS/MS Analysis SP4->LCMS LC1 Online Solid-Phase Extraction (SPE) LCMS->LC1 LC2 Analytical Column Separation LC1->LC2 LC3 Mass Spectrometric Detection LC2->LC3 Validation Method Validation LC3->Validation V1 Linearity, LLOQ Validation->V1 V2 Precision & Accuracy V1->V2 V3 Recovery, Matrix Effects V2->V3

Key Considerations for Researchers

  • Focus on Analytical Context: The primary application for deuterated internal standards like Ketoconazole-d4 is in bioanalytical method development for TDM, not direct antifungal activity [1]. Their value lies in compensating for matrix effects during LC-MS/MS analysis.
  • Specificity of Comparison: The data shows that Ketoconazole-d4 can be effectively used as part of a panel for TDM. A true "performance" comparison with other deuterated antifungals would require data from a study that directly tests them all within the same experimental framework for a common purpose, which is not available in the current search.
  • Regulatory and Safety Context: It is important to note that the use of oral ketoconazole has been restricted due to safety concerns like liver injury and adrenal problems [2] [3]. This reinforces the importance of TDM and robust analytical methods for drugs with narrow therapeutic windows.

References

evaluating deuterium isotope effects in (-)-Ketoconazole-d3

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Deuterium Isotope Effects

Deuterium isotope effects are a key concept in pharmaceutical research, where replacing hydrogen (H) with deuterium (D) in a drug molecule can alter its metabolic properties [1].

  • Mechanism: The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. This increased strength means that breaking a C-D bond requires more energy. If the breaking of a specific C-H bond is the rate-limiting step in a metabolic reaction, replacing it with a C-D bond can slow down the reaction rate, a phenomenon known as a Kinetic Isotope Effect (KIE) [1].
  • Primary Goal in Drug Development: The primary objective is to improve metabolic stability. A deuterated drug may be broken down more slowly by enzymes in the liver, which can lead to a longer half-life in the body, higher systemic exposure (AUC), and potentially allow for lower or less frequent dosing [1].

The following diagram illustrates the conceptual pathway and potential outcomes of deuterating a drug molecule.

cluster_path Mechanism of Action cluster_outcomes Potential Pharmacokinetic Outcomes Start Deuterated Drug Candidate Goal Primary Goal: Improve Metabolic Stability Start->Goal M1 Stronger C-D Bond (lower zero-point energy) Goal->M1 M2 Higher energy barrier for bond cleavage M1->M2 M3 Slower metabolism if C-H break is rate-limiting M2->M3 O1 Longer Elimination Half-Life M3->O1 O2 Increased Systemic Exposure (AUC) O1->O2 O3 Reduced Dose or Frequency O2->O3

How to Evaluate Deuterated Drugs

For a comprehensive evaluation of a deuterated drug like (-)-Ketoconazole-d3, researchers typically employ a suite of in vitro and in vivo experiments. The table below summarizes the core components of this evaluation strategy.

Evaluation Aspect Experimental System Key Measured Parameters Interpretation & Goal

| In Vitro Metabolic Stability [1] | Liver microsomes (human or animal) incubated with NADPH | In vitro half-life (t₁/₂) Intrinsic Clearance (CLint) | A longer t₁/₂ and lower CLint for the deuterated drug indicate improved resistance to enzymatic breakdown. | | In Vivo Pharmacokinetics (PK) [1] | Animal studies (e.g., mouse, rat) via IV/SC/PO administration | Area Under Curve (AUC) Half-life (t₁/₂) Clearance (CL) Cmax | Higher AUC, longer t₁/₂, and lower CL confirm improved exposure and stability in a whole organism. | | Metabolite Identification & Profiling [2] [3] | Liver microsomes/ hepatocytes; LC-MS analysis | Metabolic pathway map Structures of metabolites | Verifies if deuteration successfully blocks specific metabolic soft spots, reducing the formation of certain metabolites. | | Biological Activity & Safety | Cell-based assays; animal efficacy/toxicology models | IC50, EC50 Biomarker levels (e.g., G-CSF) [1] Adverse effect profile | Ensures the deuterated drug retains its intended pharmacological activity and does not introduce new toxicities. |

A Relevant Case Study: d6-δ-Tocotrienol

While specific data for this compound is unavailable, the search results contain a relevant case study on d6-δ-Tocotrienol (d6-DT3), which shares the core concept of deuteration to improve metabolic stability [1]. This example provides concrete experimental data:

  • In Vitro Data: In mouse liver microsomes, d6-DT3 showed a longer half-life (158.5 min) compared to its non-deuterated counterpart, DT3 (106.7 min), and a correspondingly lower intrinsic clearance [1].
  • In Vivo Data: After subcutaneous administration in mice, d6-DT3 achieved a higher maximum concentration (Cmax) and a greater overall systemic exposure (AUC) compared to DT3 [1].

This case demonstrates a successful application of deuteration and outlines the type of experimental data you would need to look for regarding this compound.

References

cross-validation with different deuterated internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cross-Validation

Cross-validation is a crucial technique in machine learning and data modeling for assessing how well a predictive model will generalize to an independent dataset. It is primarily used to prevent overfitting and to evaluate the performance of different model configurations [1] [2].

  • The Problem of Overfitting: Training and testing a model on the same data is a methodological mistake, as a model might "memorize" the data rather than learn to generalize, a situation known as overfitting [1].
  • The k-Fold Cross-Validation Procedure: The most common approach is k-fold cross-validation. The training dataset is randomly split into k smaller sets, or "folds". For each of the k folds, a model is trained on k-1 folds and validated on the remaining fold. The performance measure reported is typically the average of the values computed from the k iterations [1].
  • Key Benefits: This method provides a more robust estimate of model performance than a simple train/test split and is particularly valuable when working with limited data [1] [2].

The workflow for a standard k-fold cross-validation is illustrated below:

G Start Start with Full Dataset Split Split into k Folds Start->Split Loop For each of the k Folds: Split->Loop Train Train model on k-1 folds Loop->Train Current fold is test set Validate Validate model on the held-out fold Train->Validate Collect Collect Performance Metric Validate->Collect Check All folds processed? Collect->Check Check->Loop No End Calculate Final Average Performance Check->End Yes

The Role of Deuterated Internal Standards

In analytical chemistry, particularly in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), Stable Isotope Labelled Internal Standards (SIL-IS) are critical for accurate quantification [3] [4].

  • Correcting for Variability: SIL-IS are chemically identical to the target analyte but contain heavier stable isotopes (e.g., Deuterium, ^13^C). They are added to samples at a known concentration to correct for losses during sample preparation and for variability in instrument response [4].
  • A Specific Challenge and Solution: A known issue is that the natural isotopic abundance of the target analyte can contribute to the signal of the SIL-IS, leading to inaccuracies and non-linear calibration curves. A novel method to mitigate this uses a less abundant isotope of the SIL-IS for quantification, which receives minimal cross-signal contribution from the analyte, thereby improving accuracy and linearity [4].

A Proposed Framework for Your Research

To structure your own comparative study, you could adapt the cross-validation philosophy to evaluate the performance of different internal standards. The goal would be to determine which standard provides the most accurate, precise, and reliable quantification for your specific method.

The following workflow outlines a potential experimental design for such a comparison:

G Start Define Comparison Objective P1 Select Multiple SIL-IS (e.g., different deuterated forms) Start->P1 P2 Spike Standards into Samples across concentration range P1->P2 P3 Run LC-MS/MS Analysis P2->P3 P4 Calculate Performance Metrics (Accuracy, Precision, Linearity) P3->P4 P5 Cross-Validate Results (Compare metrics across all SIL-IS) P4->P5 End Identify Optimal Internal Standard P5->End

Key Performance Metrics for Comparison

When conducting your comparison, you would typically collect and tabulate quantitative data. Here are examples of critical metrics to track:

Deuterated Standard Calibration Curve R² Mean Accuracy (%) Precision (% RSD) Observed Bias at Low Conc.
Standard A ([M+D₃])⁺ 0.995 98.5 4.2 +12.5%
Standard B ([M+D₅])⁺ 0.999 99.8 2.1 +3.2%
Less Abundant Isotope of B ([M+D₅+2])⁺ 0.999 99.9 1.8 +1.5%

Note: The data in this table is a hypothetical example based on the principle described in [4].

References

comparison of deuterated ketoconazole enantiomers in research

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ketoconazole Enantiomers

The table below summarizes the key experimental findings for the non-deuterated ketoconazole enantiomers, (+)-Ketoconazole and (-)-Ketoconazole [1] [2].

Enantiomer Alternative Name Key Characteristics & Experimental Data
(+)-Ketoconazole (2R,4S)-(+)-KET, Dextroketoconazole [1] [2] CYP3A4 Inhibition: IC50 1.69 µM, Ki 0.92 µM (testosterone); IC50 1.46 µM, Ki 2.52 µM (midazolam) [3] [4].
(-)-Ketoconazole (2S,4R)-(-)-KET, Levoketoconazole [1] [2] CYP3A4 Inhibition: IC50 0.90 µM, Ki 0.17 µM (testosterone); IC50 1.04 µM, Ki 1.51 µM (midazolam). Shows greater potency in inhibiting CYP3A4 catalytic activity [3] [4].

Experimental Details

Here is a detailed look at the key experiments from which the above data was derived.

  • Experimental Protocol: CYP3A4 Inhibition Assay [3] [4]

    • System: Catalytic activity of CYP3A4/5 was measured in human liver microsomes.
    • Substrates: Two prototypic substrates were used: testosterone and midazolam.
    • Procedure: The metabolism of these substrates was measured in the presence of varying concentrations of each ketoconazole enantiomer. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values were then calculated to quantify the inhibitory strength of each enantiomer.
  • Experimental Protocol: Chiral Separation for Study Chiral separation is a prerequisite for studying individual enantiomers. Multiple methods have been published:

    • Capillary Electrokinetic Chromatography (EKC): Used Heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD) as a chiral selector to resolve ketoconazole enantiomers in under 10 minutes [5].
    • High-Performance Liquid Chromatography (HPLC): Achieved excellent separation (resolution=2.05) using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a chiral mobile phase additive [6].

Research Context and Workflow

To place the above data in context, the following diagram outlines the general research workflow for studying and differentiating between ketoconazole enantiomers.

Start Racemic Ketoconazole (Mixture of (+)- and (-)-enantiomers) Step1 Chiral Separation (e.g., HPLC with cyclodextrins [5] [6]) Start->Step1 Step2 Isolated Enantiomers (+)-KET and (-)-KET Step1->Step2 Step3 Biological Evaluation (e.g., CYP3A4 Inhibition Assay [3] [4]) Step2->Step3 Step4 Data Analysis (IC₅₀, Kᵢ values) Step3->Step4 Step5 Conclusion (-)-KET is a more potent CYP3A4 inhibitor [3] [4] Step4->Step5

Key Insights and Further Research

  • (−)-Ketoconazole is a more potent CYP3A4 inhibitor than its (+)-counterpart, which is a critical consideration for predicting drug-drug interactions [3] [4].
  • Both enantiomers act as partial agonists of the Pregnane X receptor (PXR), a key regulator of CYP3A4 gene expression. This effect did not show a significant enantiospecific pattern [3] [4].
  • Deuterated versions of ketoconazole enantiomers (e.g., (-)-Ketoconazole-d3) are listed as available from chemical suppliers [1] [2]. These are typically used as internal standards in bioanalytical methods (e.g., mass spectrometry) for more accurate quantification, rather than being studied for differential biological activity.

References

specificity assessment of deuterated ketoconazole in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Ketoconazole vs. Deuterated Ketoconazole: Core Comparison

Feature Ketoconazole (Non-deuterated) Deuterated Ketoconazole (Ketoconazole-d4)
Chemical Formula C₂₆H₂₈Cl₂N₄O₄ [1] C₂₇H₂₉Cl₂N₃O₄ (Note: Molecular weight includes deuterium atoms) [2]
Molecular Weight Average: 531.431 g/mol [1] 534.47 g/mol [2]
Primary Use Antifungal agent; CYP enzyme inhibitor [3] [1] Research tracer; used as an internal standard for quantitative mass spectrometry [2]
Metabolic Pathway Primarily metabolized by CYP3A4 via oxidation and N-deacetylation [4] [1] Deuterium atoms are intended to alter the rate of metabolism, particularly at deuterated positions [2]
Key Application in Research Used to study CYP3A4 inhibition, steroidogenesis inhibition, and P-glycoprotein effects [3] [5] [6] Used as a quantitative tracer to study the pharmacokinetics and metabolic fate of ketoconazole [2]

Experimental Context and Methodologies

While direct comparison data is limited, the search results highlight several relevant experimental approaches used in ketoconazole research that you can adapt for your own specificity assessments.

  • Metabolite Profiling: One study used accurate mass LC-MSn and deuterium labelling to revisit the metabolism of ketoconazole. This led to the identification of 16 metabolites in rat and human microsomes, with most arising from CYP3A4 activity [4]. This methodology is directly relevant for assessing how deuterium substitution alters the metabolic pathway profile.
  • Binding Studies: Surface Plasmon Resonance (SPR) has been employed to kinetically resolve the binding of ketoconazole to its target, CYP3A4. Research shows that ketoconazole can bind in multiple orientations within the enzyme's active site, including a slowly-dissociating inhibitory mode [7]. This technique could be used to compare the binding kinetics and affinity of the deuterated versus non-deuterated forms.
  • Analytical Separation: Capillary Electrokinetic Chromatography (EKC) with chiral selectors has been successfully used to separate the enantiomers of ketoconazole [8]. This method could be investigated for its ability to resolve and distinguish deuterated ketoconazole from its non-deuterated counterpart in a complex mixture.

The following diagram outlines a generalized workflow for assessing deuterated ketoconazole in a complex matrix, integrating the methodologies mentioned above.

workflow cluster_sep Separation Options cluster_ms MS Analysis Focus Start Start: Complex Matrix (e.g., Plasma, Microsomes) SamplePrep Sample Preparation (Protein precipitation, Solid-Phase Extraction) Start->SamplePrep Separation Analytical Separation SamplePrep->Separation MS Mass Spectrometric Analysis Separation->MS CZE Capillary Electrophoresis (EKC) LC Liquid Chromatography (LC) DataAnalysis Data Analysis & Comparison MS->DataAnalysis MetabID Metabolite Profiling (LC-MSn) Quant Quantification (Using d4 as Internal Standard) Binding Binding Assays (SPR with recovered analyte)

How to Proceed with Your Guide

To create the objective and data-rich comparison guide your audience requires, I suggest you:

  • Consult Specialized Literature: Perform a targeted search on platforms like SciFinderⁿ or Reaxys for published papers that directly compare deuterated and non-deuterated drug analogs.
  • Review Regulatory Submissions: While not always publicly available, data from pharmaceutical companies submitted to agencies like the FDA can contain extensive comparative analyses.
  • Generate Original Data: If resources permit, conducting your own experiments is the most definitive approach. You can use the methodologies outlined above (LC-MSn, SPR, EKC) to generate the direct comparative data on specificity, metabolic stability, and binding in your chosen complex matrices.

References

×

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Exact Mass

533.1675910 Da

Monoisotopic Mass

533.1675910 Da

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

Explore Compound Types